Colistin methanesulfonate
Description
Historical Trajectory of Colistin (B93849) and Colistin Methanesulfonate (B1217627) Research
The discovery of colistin, also known as polymyxin (B74138) E, dates back to 1947 in Japan, where it was isolated from the bacterium Paenibacillus polymyxa subspecies colistinus. mdpi.comnih.gov It was first introduced for clinical use in the 1950s. nih.gov However, its application was largely curtailed by the 1980s due to concerns about its toxic effects, particularly on the kidneys and nervous system. nih.govdovepress.com
The landscape of antimicrobial research shifted dramatically with the emergence of extensively drug-resistant (XDR) Gram-negative pathogens like Pseudomonas aeruginosa, Acinetobacter baumannii, and Klebsiella pneumoniae. nih.gov This crisis prompted a renewed interest in older antibiotics, including colistin, as a "last-resort" therapeutic option in the mid-1990s. nih.govmdpi.com
In human medicine, two forms of colistin are utilized: colistin sulfate (B86663) for oral and topical applications, and the less toxic prodrug form, colistin methanesulfonate (CMS), which is used for parenteral and nebulized administration. nih.govmdpi.com The development of CMS was a key modification aimed at reducing the toxicity associated with the parent compound. mdpi.com
This compound as a Prodrug in Antimicrobial Research
This compound is an inactive prodrug that requires in vivo conversion to its active form, colistin, to exert its antibacterial effect. nih.govasm.orgasm.org This conversion process is a critical area of research, as it dictates the pharmacokinetic and pharmacodynamic properties of the drug.
CMS is synthesized by reacting colistin with formaldehyde (B43269) and sodium bisulfite, which adds sulfomethyl groups to the primary amine groups of colistin. wikipedia.org In aqueous solutions and in the body, CMS undergoes hydrolysis to form a complex mixture of partially sulfomethylated derivatives and, ultimately, the active colistin. wikipedia.orgmdpi.com
Research has shown that CMS itself possesses no intrinsic antibacterial activity against key pathogens like Pseudomonas aeruginosa. asm.orgasm.org Time-kill kinetic studies have demonstrated that the bactericidal effect observed after CMS administration directly correlates with the appearance of colistin. asm.orgasm.org The onset of bacterial killing is delayed until the concentration of hydrolyzed colistin reaches a critical level, approximately 0.5 to 1 times the minimum inhibitory concentration (MIC) for colistin. asm.org
The conversion of CMS to colistin is influenced by various factors, including concentration and temperature. asm.orgresearchgate.net Studies have shown that the hydrolysis of CMS is faster at 25°C than at 4°C. asm.orgresearchgate.net Furthermore, the rate of conversion can be slower at concentrations above the critical micelle concentration (CMC) of CMS. bohrium.comnih.gov The stability of CMS and its conversion rate have been extensively studied using techniques like high-performance liquid chromatography (HPLC). asm.orgnih.gov Research has revealed that in aqueous solutions at 37°C, a significant portion of CMS can convert to colistin within 24 to 48 hours. nih.govresearchgate.net For instance, one study found that after 48 hours in water, the conversion to colistin reached 62.8% for one source of CMS and 60.3% for another. nih.gov
Table 1: In Vitro Conversion of this compound (CMS) to Colistin
| Medium | Temperature (°C) | Time (hours) | Percentage of CMS Converted to Colistin | Reference |
|---|---|---|---|---|
| Water | 37 | 48 | 60.3% - 62.8% | nih.gov |
| Water | 37 | 72 | 79.6% | nih.gov |
| Human Plasma | 37 | 2 | 9.3% | oup.com |
| Rat Urine | 23 | 4 | 4.4% | oup.com |
| Rat Urine | 37 | 4 | 29.3% | oup.com |
Fundamental Role of Colistin as a Polycationic Antimicrobial Peptide
The active form, colistin, is a polycationic peptide, meaning it carries multiple positive charges. nih.govnih.gov This characteristic is fundamental to its mechanism of action against Gram-negative bacteria. mdpi.comdrugbank.com
The primary target of colistin is the outer membrane of Gram-negative bacteria, specifically the lipopolysaccharide (LPS) component. mdpi.combohrium.com Colistin's positively charged L-diaminobutyric acid residues interact electrostatically with the negatively charged phosphate (B84403) groups of lipid A, a key component of LPS. nih.govbohrium.com This interaction displaces essential divalent cations like calcium and magnesium, which normally stabilize the LPS layer. bohrium.com
The disruption of the LPS leads to a disorganization of the outer membrane's structure, increasing its permeability. mdpi.comdrugbank.com This allows colistin to penetrate the membrane and subsequently disrupt the cytoplasmic membrane, leading to the leakage of intracellular contents and ultimately, bacterial cell death. mdpi.comdrugbank.com Research also suggests that colistin can inhibit essential respiratory enzymes in the bacterial inner membrane, contributing to its bactericidal effect. mdpi.combohrium.com
Table 2: Susceptibility Data for Colistin against Medically Significant Microorganisms
| Microorganism | Minimum Inhibitory Concentration (MIC) Range (μg/mL) | Reference |
|---|---|---|
| Escherichia coli | 0.12–128 | wikipedia.org |
| Klebsiella pneumoniae | 0.25–128 | wikipedia.org |
| Pseudomonas aeruginosa | ≤0.06–16 | wikipedia.org |
Structure
2D Structure
Properties
Molecular Formula |
C53H102N16O16S |
|---|---|
Molecular Weight |
1251.5 g/mol |
IUPAC Name |
N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-3-[(1R)-1-hydroxyethyl]-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-5-methylheptanamide;methanesulfonic acid |
InChI |
InChI=1S/C52H98N16O13.CH4O3S/c1-9-29(6)11-10-12-40(71)59-32(13-19-53)47(76)68-42(31(8)70)52(81)64-35(16-22-56)44(73)63-37-18-24-58-51(80)41(30(7)69)67-48(77)36(17-23-57)61-43(72)33(14-20-54)62-49(78)38(25-27(2)3)66-50(79)39(26-28(4)5)65-45(74)34(15-21-55)60-46(37)75;1-5(2,3)4/h27-39,41-42,69-70H,9-26,53-57H2,1-8H3,(H,58,80)(H,59,71)(H,60,75)(H,61,72)(H,62,78)(H,63,73)(H,64,81)(H,65,74)(H,66,79)(H,67,77)(H,68,76);1H3,(H,2,3,4)/t29?,30-,31-,32+,33+,34+,35+,36+,37+,38+,39-,41+,42+;/m1./s1 |
InChI Key |
JPSLIQUWHBPNBM-NBKAJXASSA-N |
Isomeric SMILES |
CCC(C)CCCC(=O)N[C@@H](CCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCN)C(=O)N[C@H]1CCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)[C@@H](C)O.CS(=O)(=O)O |
Canonical SMILES |
CCC(C)CCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)C(C)O.CS(=O)(=O)O |
Origin of Product |
United States |
Ii. Mechanisms of Antimicrobial Action at the Molecular and Cellular Levels
Interaction with Bacterial Outer Membrane Lipopolysaccharide (LPS)
The initial and critical step in colistin's mechanism of action is its interaction with the lipopolysaccharide (LPS) layer of the outer membrane of Gram-negative bacteria. mdpi.comtandfonline.comsemanticscholar.org This interaction is fundamental to the subsequent disruption of the bacterial cell envelope.
Electrostatic Binding to Lipid A Moiety
Colistin (B93849), being a polycationic peptide, possesses multiple positively charged diaminobutyric acid (Dab) residues. mdpi.comtandfonline.com These cationic groups are electrostatically attracted to the anionic phosphate (B84403) groups present on the Lipid A component of the LPS. tandfonline.comnih.govmdpi.com This initial binding is a crucial recognition step that anchors the antibiotic to the bacterial surface. The affinity of colistin for LPS is reported to be significantly higher than its affinity for the divalent cations that normally stabilize the membrane. tandfonline.com
Displacement of Divalent Cations (Mg²⁺, Ca²⁺)
The bacterial outer membrane is stabilized by divalent cations, specifically magnesium (Mg²⁺) and calcium (Ca²⁺), which form bridges between the negatively charged phosphate groups of adjacent LPS molecules. tandfonline.comsemanticscholar.orgwikipedia.org Following the initial electrostatic binding, colistin competitively displaces these essential cations. tandfonline.commdpi.comwikipedia.orgnih.gov This displacement disrupts the cross-linking of the LPS molecules, leading to a destabilization of the outer membrane's structural integrity. tandfonline.commdpi.com
Outer Membrane Permeabilization and Disruption
The displacement of divalent cations and the subsequent disruption of the LPS layer create localized disorganization in the outer membrane. mdpi.com This destabilization allows the hydrophobic regions of the colistin molecule, including its fatty acyl tail, to insert into the membrane. mdpi.comtandfonline.com This process, often termed "self-promoted uptake," effectively increases the permeability of the outer membrane. tandfonline.comnih.gov The compromised outer membrane then allows for the passage of colistin into the periplasmic space and facilitates the leakage of intracellular contents. tandfonline.comnih.gov Studies have shown that even in colistin-resistant strains of E. coli, the outer membrane can still be permeabilized by colistin, although the subsequent steps leading to cell death are inhibited. microbiologyresearch.org
Interaction with Bacterial Cytoplasmic Membrane
Following the disruption of the outer membrane, colistin traverses the periplasmic space to interact with the cytoplasmic, or inner, membrane. This interaction is the ultimate cause of bacterial cell death.
Targeting of Lipopolysaccharide in the Cytoplasmic Membrane
Recent research has revealed a novel and critical aspect of colistin's mechanism: it also targets LPS that is present in the cytoplasmic membrane. nih.govelifesciences.orgbiorxiv.org LPS molecules are synthesized in the cytoplasm and are transported to the outer membrane. Colistin intercepts these LPS molecules within the cytoplasmic membrane, leading to further disruption. microbiologyresearch.org This finding helps to explain how colistin effectively damages both bacterial membranes. nih.govelifesciences.org Experiments using spheroplasts (bacterial cells with the outer membrane removed) have confirmed that colistin directly targets the cytoplasmic membrane, and that the presence of unmodified LPS in this membrane is crucial for its bactericidal activity. nih.gov
Cytoplasmic Membrane Permeabilization and Lysis
Similar to its action on the outer membrane, colistin's interaction with the cytoplasmic membrane leads to a detergent-like effect, causing permeabilization. wikipedia.orgnih.gov This disruption of the cytoplasmic membrane's integrity results in the leakage of vital cytoplasmic contents, including ions and small molecules, ultimately leading to cell lysis and death. tandfonline.comnih.gov The damage to the cytoplasmic membrane is considered the key step for the bactericidal and lytic activity of the antibiotic. microbiologyresearch.org
Interactive Data Table: Key Molecular Interactions of Colistin
| Interacting Molecule | Location | Interaction Type | Consequence |
| Lipopolysaccharide (LPS) | Outer Membrane | Electrostatic binding to Lipid A | Anchoring of colistin to the bacterial surface |
| Divalent Cations (Mg²⁺, Ca²⁺) | Outer Membrane | Competitive displacement | Destabilization of the outer membrane |
| Lipopolysaccharide (LPS) | Cytoplasmic Membrane | Targeting during transport | Disruption of the inner membrane |
| Phospholipids | Cytoplasmic Membrane | Detergent-like interaction | Permeabilization and cell lysis |
Intracellular Mechanisms and Cellular Stress Response
Once it traverses the bacterial membranes, colistin can trigger a cascade of intracellular events that contribute to cell death. frontiersin.orgmdpi.com
A key intracellular mechanism of colistin is the induction of oxidative stress through the generation of highly toxic reactive oxygen species (ROS). frontiersin.orgmdpi.com This process, known as the hydroxyl radical death pathway, unfolds in several steps. frontiersin.orgmdpi.com After colistin enters the bacterial cell, it promotes the production of superoxide (B77818) radicals (O₂⁻). nih.gov The bacterial enzyme superoxide dismutase (SOD) then converts the superoxide into hydrogen peroxide (H₂O₂). mdpi.comnih.gov
Subsequently, through the Fenton reaction, this hydrogen peroxide oxidizes ferrous iron (Fe²⁺) to ferric iron (Fe³⁺), which results in the formation of highly reactive hydroxyl radicals (•OH). frontiersin.orgnih.gov This mechanism of killing has been demonstrated in colistin-sensitive isolates of Acinetobacter baumannii and Escherichia coli. frontiersin.org
The hydroxyl radicals produced are extremely potent and cause widespread oxidative damage to critical bacterial macromolecules. mdpi.commdpi.com This indiscriminate damage affects the integrity and function of vital cellular components:
DNA: Oxidative damage to DNA can lead to mutations and strand breaks, impairing replication and transcription. frontiersin.orgmdpi.com
Proteins: Proteins are susceptible to oxidative damage, which can alter their structure and inactivate their enzymatic functions. frontiersin.orgmdpi.com This includes damage to iron-sulfur (Fe-S) dependent proteins that are crucial for various metabolic pathways. nih.gov
Lipids: Peroxidation of lipids in the cell membrane can further compromise its integrity, adding to the initial membrane disruption caused by colistin. frontiersin.orgmdpi.com
This collective damage to essential macromolecules ultimately leads to bacterial cell death. nih.gov
A secondary bactericidal mechanism of colistin involves the inhibition of vital enzymes in the bacterial respiratory chain. frontiersin.orgnih.gov Research has shown that colistin can inhibit the activity of type II NADH-quinone oxidoreductases (NDH-2), which are key respiratory enzymes located in the bacterial inner membrane. frontiersin.orgnih.govekb.eg
Anti-Endotoxin Activity via Lipid A Binding
In addition to its direct bactericidal effects, colistin possesses a potent anti-endotoxin activity. nih.govoup.comfrontiersin.org The endotoxin (B1171834) of Gram-negative bacteria is the lipid A component of the lipopolysaccharide (LPS) molecule in the outer membrane. oup.comfrontiersin.org Colistin, being a polycationic peptide, binds directly and with high affinity to the anionic lipid A. frontiersin.orgnih.gov
This binding neutralizes the LPS molecules, preventing them from inducing a septic shock response. frontiersin.orgnih.gov By neutralizing lipid A, colistin can suppress the release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-8 (IL-8), which are responsible for the toxic effects of endotoxin. nih.govfrontiersin.org This anti-endotoxin action is a significant in vivo mechanism that can mitigate the systemic inflammatory response during severe Gram-negative infections. frontiersin.orgoup.com
Table 1: Summary of Intracellular and Anti-Endotoxin Actions of Colistin
| Mechanism | Specific Target / Process | Effect on Bacterium | References |
|---|---|---|---|
| Induction of Oxidative Stress | Fenton Reaction Pathway | Production of highly reactive hydroxyl radicals (•OH). | frontiersin.orgmdpi.comnih.gov |
| Macromolecular Damage | DNA, proteins, and lipids | Widespread oxidative damage leading to loss of function and integrity. | frontiersin.orgmdpi.commdpi.com |
| Enzyme Inhibition | Type II NADH-quinone oxidoreductase (NDH-2) | Disruption of the bacterial respiratory chain and cellular energy production. | frontiersin.orgnih.govekb.eg |
| Anti-Endotoxin Activity | Lipid A portion of Lipopolysaccharide (LPS) | Neutralization of endotoxin, preventing the release of inflammatory cytokines. | frontiersin.orgnih.govoup.comfrontiersin.org |
Table 2: Key Compounds Mentioned
| Compound Name |
|---|
| Colistin methanesulfonate (B1217627) |
| Colistin |
| Colistin sulfate (B86663) |
| Superoxide |
| Hydrogen peroxide |
| Hydroxyl radical |
| Nicotinamide adenine (B156593) dinucleotide (NADH) |
| Ubiquinone-1 |
| Lipid A |
| Lipopolysaccharide (LPS) |
| 4-amino-4-deoxy-L-arabinose (L-Ara4N) |
| Phosphoethanolamine (PEtn) |
| Tumor necrosis factor-alpha (TNF-α) |
Iii. Molecular Mechanisms of Colistin Resistance
Chromosomally-Mediated Resistance Mechanisms
Chromosomal mutations are a significant contributor to the development of colistin (B93849) resistance. mdpi.com These mutations often occur in genes that regulate the biosynthesis and modification of LPS. nih.gov Unlike plasmid-mediated resistance, which can be rapidly disseminated through horizontal gene transfer, chromosomally-mediated resistance is vertically transmitted and arises from selective pressure. researchgate.net The most extensively studied chromosomal resistance mechanisms involve the enzymatic modification of lipid A, the anchor of LPS in the outer membrane.
Bacteria have evolved several strategies to modify their LPS and confer colistin resistance. These modifications primarily target the phosphate (B84403) groups of lipid A, neutralizing their negative charge and weakening the electrostatic attraction for the positively charged colistin molecule. frontiersin.org
One of the most well-characterized mechanisms of chromosomally-mediated colistin resistance is the addition of a 4-amino-4-deoxy-L-arabinose (L-Ara4N) moiety to the phosphate groups of lipid A. nih.govnih.gov This modification is catalyzed by enzymes encoded by the arn (or pmrHFIJKLM) operon. nih.govresearchgate.net The expression of this operon is tightly regulated by two-component systems, most notably PhoP-PhoQ and PmrA-PmrB. mdpi.comnih.gov Mutations in these regulatory systems can lead to the constitutive expression of the arn operon, resulting in the consistent modification of lipid A with L-Ara4N and a colistin-resistant phenotype. nih.govasm.org The addition of the positively charged L-Ara4N molecule directly reduces the net negative charge of the bacterial outer membrane, thereby repelling the cationic colistin. frontiersin.orgnih.gov In some bacteria, like Pseudomonas aeruginosa, the addition of L-Ara4N to lipid A is considered a critical prerequisite for the development of high-level colistin resistance. nih.gov
Similar to the addition of L-Ara4N, the covalent attachment of a positively charged phosphoethanolamine (PEtN) group to lipid A is another common strategy for chromosomally-mediated colistin resistance. mdpi.comnih.gov This modification is carried out by PEtN transferases, with the chromosomally encoded PmrC (also known as EptA) being a key enzyme. uib.nonih.govmdpi.com The expression of pmrC is also often under the control of the PmrA-PmrB and PhoP-PhoQ two-component systems. nih.govmdpi.com Mutations in these systems can lead to the overexpression of PmrC and subsequent modification of lipid A. nih.govnih.gov The addition of PEtN to the 1- or 4'-phosphate group of lipid A neutralizes the negative charge, leading to reduced colistin binding. nih.govfrontiersin.org This mechanism has been observed in various Gram-negative pathogens, including Acinetobacter baumannii, Klebsiella pneumoniae, and Escherichia coli. uib.nofrontiersin.orgplos.org
Further modifications to the acyl chains of lipid A, such as palmitoylation and hydroxylation, can also contribute to colistin resistance, although their roles are often considered secondary to the charge-altering additions. Palmitoylation, the addition of a palmitate chain to lipid A, is catalyzed by the outer membrane enzyme PagP. researchgate.netnih.gov This modification can increase the packing density of the outer membrane, potentially hindering colistin's ability to disrupt the membrane. researchgate.net Hydroxylation of lipid A acyl chains is carried out by the enzyme LpxO. mdpi.com While some studies suggest a role for lipid A hydroxylation in resistance to antimicrobial peptides, its direct and significant contribution to colistin resistance remains less clear and may be species-specific. mdpi.comresearchgate.net
The overarching consequence of the aforementioned LPS modifications is the reduction of the net negative charge on the bacterial outer membrane. mdpi.comnih.gov The initial interaction between the polycationic colistin and the anionic LPS is a critical first step in its bactericidal action. frontiersin.orgnih.gov By adding positively charged moieties like L-Ara4N, PEtN, and galactosamine, bacteria effectively create an electrostatic shield that repels colistin. nih.govfrontiersin.org This reduction in surface negative charge has been experimentally demonstrated through measurements of the zeta potential of colistin-susceptible and -resistant bacterial cells. nih.gov Colistin-resistant strains consistently exhibit a less negative surface charge compared to their susceptible counterparts, directly correlating with the modifications present in their lipid A. nih.gov This fundamental biophysical alteration is a key convergence point for various chromosomally-mediated resistance mechanisms.
Interactive Data Table: Chromosomally-Mediated Lipid A Modifications and Colistin Resistance
| Modification | Enzyme(s) Involved | Regulatory System(s) | Effect on Lipid A | Consequence for Colistin Interaction |
| Addition of L-Ara4N | ArnT (PmrK) | PhoP-PhoQ, PmrA-PmrB | Adds a positively charged sugar | Reduces negative charge, decreases electrostatic attraction |
| Addition of PEtN | PmrC (EptA) | PmrA-PmrB, PhoP-PhoQ | Adds a positively charged group | Neutralizes phosphate groups, weakens binding |
| Addition of Galactosamine | NaxD | PmrA-PmrB | Adds a positively charged amino sugar | Reduces overall negative charge, lowers affinity |
| Palmitoylation | PagP | PhoP-PhoQ | Adds a fatty acid chain | May increase membrane packing, hinder disruption |
| Hydroxylation | LpxO | - | Adds a hydroxyl group to acyl chains | Role in colistin resistance is less defined |
Role of Two-Component Regulatory Systems (TCSs)
Two-component systems are sophisticated signaling pathways that enable bacteria to sense and respond to environmental stimuli. In the context of colistin resistance, several TCSs play a pivotal role in remodeling the bacterial outer membrane to prevent the action of the antibiotic.
The PhoP/PhoQ system is a key global regulatory system involved in virulence and adaptation to environmental stresses, including the presence of cationic antimicrobial peptides like colistin. nih.gov It is typically activated by low extracellular magnesium (Mg2+) concentrations. nih.gov The sensor kinase, PhoQ, is an inner membrane protein that detects these environmental signals. Upon activation, PhoQ autophosphorylates and subsequently transfers the phosphoryl group to its cognate response regulator, PhoP. nih.gov Phosphorylated PhoP then acts as a transcriptional regulator, modulating the expression of a large number of genes, including those involved in LPS modification. nih.gov
Activation of the PhoP/PhoQ system leads to the upregulation of the arnBCADTEF (also known as pmrHFIJKLM) operon, which is responsible for the synthesis and transfer of 4-amino-4-deoxy-L-arabinose (L-Ara4N) to the lipid A moiety of LPS. oup.comnih.gov This addition of L-Ara4N reduces the net negative charge of the LPS, thereby decreasing its electrostatic interaction with the positively charged colistin molecule and conferring resistance. nih.gov In some bacteria, such as Pseudomonas aeruginosa, loss-of-function mutations in phoQ have been shown to contribute to high-level colistin resistance by stimulating the addition of L-Ara4N to lipid A. asm.org
The PhoP/PhoQ system is tightly regulated to prevent its constitutive activation. A key negative regulator is the small transmembrane protein MgrB. mdpi.comnih.gov Under normal conditions, MgrB interacts with PhoQ, inhibiting its kinase activity and promoting its phosphatase activity, which dephosphorylates PhoP, thus downregulating the system. nih.govplos.org
Table 1: Key Components and Functions of the PhoP/PhoQ System in Colistin Resistance
| Component | Type | Function in Colistin Resistance |
|---|---|---|
| PhoQ | Sensor Kinase | Senses low Mg2+ and cationic antimicrobial peptides, leading to autophosphorylation. |
| PhoP | Response Regulator | Activated by phosphorylation from PhoQ; upregulates genes for LPS modification. |
| L-Ara4N | Molecule | Cationic sugar added to lipid A, reducing the negative charge of the outer membrane. |
| MgrB | Regulatory Protein | Negatively regulates PhoQ, preventing constitutive activation of the pathway. |
The PmrA/PmrB two-component system is another critical pathway mediating colistin resistance through LPS modification. nih.gov The sensor kinase, PmrB, is activated by environmental signals such as high iron (Fe3+) or acidic pH. nih.gov Upon activation, PmrB phosphorylates the response regulator, PmrA. core.ac.uk Phosphorylated PmrA then activates the transcription of genes responsible for the addition of phosphoethanolamine (pEtN) and L-Ara4N to lipid A. nih.govmdpi.com
Specifically, PmrA upregulates the pmrC (also known as eptA) gene, which encodes a phosphoethanolamine transferase that adds pEtN to lipid A. nih.govmdpi.com Similar to the addition of L-Ara4N, the incorporation of pEtN reduces the negative charge of the LPS, leading to colistin resistance. mdpi.com In many bacterial species, the PmrA/PmrB system also controls the expression of the arnBCADTEF operon. researchgate.net
Mutations in the pmrA and pmrB genes are a common mechanism of acquired colistin resistance. researchgate.netnih.gov These mutations often result in constitutive activation of the PmrA/PmrB system, leading to permanent modification of the LPS and a stable resistant phenotype. nih.govasm.org For instance, a single amino acid substitution (Thr157Pro) in the PmrB protein has been identified in colistin-resistant Klebsiella pneumoniae isolates from different parts of the world, highlighting its significance in conferring resistance. nih.gov
Table 2: PmrA/PmrB System and its Role in LPS Modification
| Component | Function | Consequence of Activation |
|---|---|---|
| PmrB | Sensor kinase activated by signals like high iron or acidic pH. | Phosphorylates PmrA. |
| PmrA | Response regulator. | Upregulates pmrC and the arnBCADTEF operon. |
| PmrC | Phosphoethanolamine transferase. | Adds phosphoethanolamine to lipid A. |
arnBCADTEF operon |
Gene cluster. | Synthesizes and transfers L-Ara4N to lipid A. |
The CrrAB two-component system has been more recently identified as a player in colistin resistance, particularly in Klebsiella pneumoniae. nih.gov This system consists of the sensor kinase CrrB and the response regulator CrrA. sdu.dk Mutations in the crrB gene can lead to high-level colistin resistance. nih.govnih.gov
The mechanism by which CrrAB contributes to resistance involves its interaction with the PmrA/PmrB system. It is proposed that mutated CrrB activates the expression of a small connector protein, CrrC. sdu.dkresearchgate.net CrrC, in turn, can upregulate the expression of the pmrAB operon. sdu.dk This leads to the subsequent activation of pmrC and the pmrHFIJKLM (arn) operon, resulting in the modification of lipid A with pEtN and L-Ara4N. nih.govasm.org Therefore, the CrrAB system can act upstream of the PmrA/PmrB pathway to confer colistin resistance. researchgate.net Studies have shown that complementation with a wild-type crrB gene can restore colistin susceptibility in resistant strains with crrB mutations. nih.gov
In Pseudomonas aeruginosa, another two-component system, ParR-ParS, has been implicated in adaptive resistance to polymyxins, including colistin. ubc.ca This system is required for the activation of the arnBCADTEF LPS modification operon in the presence of subinhibitory concentrations of colistin. ubc.ca The ParR-ParS system appears to be a key regulator in the cascade that leads to the induction of LPS modification in response to the presence of cationic antimicrobial peptides. ubc.ca While the PhoP-PhoQ and PmrA-PmrB systems in P. aeruginosa are primarily activated by low Mg2+, the ParR-ParS system seems to play a more direct role in sensing and responding to the presence of polymyxins. ubc.ca Research has indicated that while individual two-component systems may not be essential for acquiring colistin resistance, the PhoPQ system may play a major role, with other systems like ParRS potentially acting as alternative or compensatory pathways. oup.comnih.gov
Genetic Alterations in Regulatory Genes
Beyond mutations within the TCSs themselves, alterations in genes that regulate these systems are a major cause of colistin resistance.
Mutations in the mgrB gene are one of the most frequently reported mechanisms of acquired colistin resistance in Klebsiella pneumoniae. mdpi.comnih.govfrontiersin.org The mgrB gene encodes a small, 47-amino-acid transmembrane protein that acts as a negative feedback regulator of the PhoP/PhoQ system. oup.comuniprot.org
The MgrB protein directly interacts with the periplasmic domain of the PhoQ sensor kinase. oup.com This interaction inhibits PhoQ's kinase activity and/or stimulates its phosphatase activity, leading to the dephosphorylation of PhoP and the downregulation of PhoP-regulated genes, including the arn operon. plos.orgresearchgate.net The transcription of mgrB itself is activated by phosphorylated PhoP, creating a negative feedback loop that tightly controls the activity of the PhoP/PhoQ system. plos.orgresearchgate.net
Inactivation of the mgrB gene, through various mechanisms such as point mutations, deletions, or insertional inactivation by mobile genetic elements, disrupts this negative feedback loop. oup.comfrontiersin.orgnih.govasm.org The loss of MgrB function leads to the constitutive activation of the PhoP/PhoQ system. frontiersin.orgnih.gov This results in the overexpression of the arn operon, leading to the modification of lipid A with L-Ara4N and consequently, a high level of colistin resistance. asm.org The prevalence of mgrB mutations in colistin-resistant K. pneumoniae is significant, with some studies estimating that around 65% of such isolates carry a mutation in this gene. frontiersin.org
Table 3: Common Genetic Alterations in mgrB and Their Consequences
| Type of Alteration | Mechanism | Impact on PhoP/PhoQ System | Resulting Phenotype |
|---|---|---|---|
| Point Mutation | Leads to a non-functional MgrB protein. | Loss of negative feedback. | Constitutive activation. |
| Deletion | Complete or partial removal of the mgrB gene. |
Absence of the negative regulator. | Constitutive activation. |
| Insertional Inactivation | Insertion of mobile genetic elements (e.g., IS5-like) into the mgrB gene. |
Disruption of the gene's reading frame. | Constitutive activation. |
Mutations in other Regulatory Loci (e.g., H-NS)
The histone-like nucleoid-structuring (H-NS) protein is a global gene regulator in Gram-negative bacteria that plays a role in bacterial adaptation and virulence. asm.org Inactivation of the hns gene has been shown to increase resistance to colistin in Acinetobacter baumannii. nih.govdntb.gov.ua H-NS is known to repress the expression of various genes, and its absence can lead to the upregulation of genes involved in antibiotic resistance. asm.orgresearchgate.net Studies have demonstrated that mutations in hns can result in increased expression of genes associated with resistance to multiple classes of antibiotics, including β-lactams, aminoglycosides, and quinolones, as well as genes encoding efflux pumps. nih.govresearchgate.net This broad regulatory role highlights the complexity of resistance mechanisms, where a single gene mutation can confer a multidrug-resistant phenotype. asm.org
The regulatory network controlled by H-NS is extensive, influencing not only antibiotic resistance but also biofilm formation and quorum sensing. nih.govnih.gov The loss of H-NS function can therefore have wide-ranging effects on bacterial physiology and virulence, contributing to the challenge of treating infections caused by such resistant strains. nih.govdntb.gov.ua
Alterations in LPS Biosynthesis and Structure
Lipopolysaccharide (LPS) is a primary target of colistin, and alterations in its structure or complete loss are key mechanisms of resistance. nih.govnih.gov
The biosynthesis of Lipid A, the anchor of LPS in the outer membrane, is initiated by the enzymes encoded by the lpxA, lpxC, and lpxD genes. nih.gov Mutations, insertions, or deletions in these genes can halt LPS production, leading to high-level colistin resistance. nih.govnih.govfrontiersin.org This mechanism has been well-documented in Acinetobacter baumannii, where the complete loss of LPS is a viable, albeit costly, strategy for survival in the presence of colistin. nih.govnih.gov While less common, similar resistance mechanisms involving lpx gene mutations have been observed in other Gram-negative bacteria, such as Escherichia coli. plos.orgresearchgate.netplos.org
The following table summarizes the function of these key genes in LPS biosynthesis:
| Gene | Function in LPS Biosynthesis | Consequence of Inactivation |
| lpxA | UDP-N-acetylglucosamine acyltransferase | Blocks the first step of Lipid A synthesis, leading to loss of LPS. nih.gov |
| lpxC | UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase | Halts an early, committed step in Lipid A biosynthesis. nih.gov |
| lpxD | UDP-3-O-(R-3-hydroxymyristoyl)glucosamine N-acyltransferase | Prevents the addition of a fatty acid chain to the Lipid A precursor. nih.gov |
| lpsB | Involved in the biosynthesis of the LPS core | Disruption can lead to a truncated LPS structure, affecting outer membrane integrity and colistin susceptibility. |
The complete absence of LPS from the outer membrane is a drastic but effective mechanism of colistin resistance, as it removes the primary binding target of the antibiotic. nih.govnih.govplos.org Bacteria that have lost their LPS are often referred to as "LPS-deficient." While this confers high-level colistin resistance, it also comes with significant fitness costs. tandfonline.com The outer membrane of LPS-deficient bacteria is compromised, leading to increased susceptibility to other antibiotics and environmental stressors. tandfonline.com This trade-off may explain why this resistance mechanism is less frequently observed in clinical settings compared to LPS modification. tandfonline.com Nevertheless, the emergence of LPS-deficient strains highlights the adaptive potential of bacteria under strong antibiotic pressure. nih.gov
Overproduction of Capsule Polysaccharide
Another mechanism of colistin resistance involves the overproduction of capsular polysaccharide (CPS). mdpi.comnih.gov The capsule forms a physical barrier around the bacterial cell, which can limit the access of colistin to its target on the outer membrane. researchgate.net An increase in the amount of CPS has been correlated with increased resistance to polymyxins. researchgate.net Furthermore, bacteria may upregulate the transcription of cps genes in the presence of antimicrobial peptides like colistin, suggesting an adaptive response to antibiotic stress. researchgate.net This mechanism of resistance is not based on altering the direct target of the antibiotic but rather on physically shielding it.
Plasmid-Mediated Resistance Mechanisms
The horizontal transfer of resistance genes on plasmids is a major driver of the rapid spread of antibiotic resistance. nih.gov
The discovery of the first mobile colistin resistance gene, mcr-1, in 2015 marked a turning point in the understanding of colistin resistance. mdpi.com These genes encode phosphoethanolamine transferase enzymes that modify Lipid A by adding a phosphoethanolamine group. wikipedia.orgresearchgate.net This modification reduces the net negative charge of the LPS, thereby decreasing its affinity for the positively charged colistin molecule. researchgate.net
Since the initial discovery of mcr-1, a growing number of variants, designated mcr-1 through mcr-10, have been identified in various Gram-negative bacteria worldwide. mdpi.comwikipedia.orgnih.gov These genes are often located on mobile genetic elements such as plasmids, facilitating their spread between different bacterial species and strains. nih.govmdpi.com The prevalence of mcr genes is a significant public health concern as it threatens the efficacy of one of the last-resort treatments for infections caused by extensively drug-resistant bacteria. nih.govmdpi.com
The table below provides an overview of the discovered mcr gene variants:
| Gene Variant | Year of First Report | Host Organism(s) | Geographic Distribution |
| mcr-1 | 2015 | E. coli, Klebsiella pneumoniae, Salmonella enterica, etc. wikipedia.org | Global mdpi.com |
| mcr-2 | 2016 | E. coli | Belgium wikipedia.org |
| mcr-3 | 2017 | E. coli, Salmonella spp. | China, Malaysia, etc. |
| mcr-4 | 2017 | Salmonella enterica, E. coli | Italy, Spain, Belgium |
| mcr-5 | 2017 | Salmonella Paratyphi B | Germany |
| mcr-6 | 2018 | Moraxella spp. | Pig feces |
| mcr-7 | 2018 | Klebsiella pneumoniae | Chicken |
| mcr-8 | 2018 | Klebsiella pneumoniae | China |
| mcr-9 | 2019 | Salmonella enterica | USA |
| mcr-10 | 2020 | Enterobacter roggenkampii | Hospital sewage |
This table is based on publicly available data and is subject to change as new research emerges.
Enzymatic Activity of MCR-Encoded Phosphoethanolamine Transferases
The primary mechanism of plasmid-mediated colistin resistance is the enzymatic modification of lipid A, a component of the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria. This modification is catalyzed by phosphoethanolamine transferases encoded by the mobilized colistin resistance (mcr) genes. mcmaster.ca
The catalytic process of MCR-1, a well-studied MCR variant, is understood to be a two-step reaction. The first step involves the formation of a covalent phosphointermediate, where the PEA group is transferred from PE to a threonine residue (Thr285) in the enzyme's active site. researchgate.net This is considered the rate-limiting step. The second step involves the transfer of the PEA group from the enzyme to lipid A. researchgate.net Both the transmembrane region and a specific substrate-binding motif of the MCR-1 protein are essential for its function. nih.gov
The enzymatic activity of MCR-encoded phosphoethanolamine transferases results in a heterogeneous population of lipid A molecules, with some being modified with PEA and others remaining unmodified. nih.gov This variability in modification can influence the level of colistin resistance observed.
| Enzyme Family | Gene | Function | Impact on Colistin |
| Phosphoethanolamine Transferases | mcr | Catalyzes the addition of phosphoethanolamine to lipid A | Reduces the net negative charge of the outer membrane, decreasing colistin's binding affinity |
Horizontal Gene Transfer and Dissemination of mcr Genes
A critical aspect of MCR-mediated colistin resistance is its rapid and widespread dissemination, which is primarily driven by horizontal gene transfer (HGT). nih.gov The mcr genes are frequently located on mobile genetic elements (MGEs) such as plasmids and transposons, which can be transferred between different bacterial strains and even across species. frontiersin.orgasm.org
Plasmids, particularly those belonging to incompatibility groups IncI2, IncX4, and IncHI2, are common vectors for the spread of mcr-1. frontiersin.orgfrontiersin.org These plasmids often carry other antibiotic resistance genes, contributing to the emergence of multidrug-resistant organisms. mdpi.com The presence of mcr genes on conjugative plasmids facilitates their transfer through direct cell-to-cell contact. mdpi.com
Transposons, such as the Tn6330 transposon associated with mcr-1, also play a significant role in the mobilization and dissemination of these resistance determinants. nih.gov Transposons can move the mcr gene between different plasmids or integrate it into the bacterial chromosome, leading to more stable inheritance of the resistance trait. asm.orgfrontiersin.org
The global spread of mcr genes has been documented across various reservoirs, including humans, livestock, and the environment. mdpi.com The use of colistin in agriculture, particularly in livestock production, is considered a major driver for the selection and dissemination of mcr-positive bacteria. mdpi.com This highlights the interconnectedness of human and animal health in the context of antibiotic resistance.
| Mobile Genetic Element | Associated mcr Gene(s) | Significance in Dissemination |
| Plasmids (e.g., IncI2, IncX4, IncHI2) | mcr-1 and other variants | Facilitate rapid transfer of resistance between bacteria through conjugation. |
| Transposons (e.g., Tn6330) | mcr-1 | Enable mobilization of the resistance gene between different replicons (plasmids and chromosome). |
Efflux Pump Systems in Colistin Resistance
In addition to target site modification, another significant mechanism contributing to colistin resistance is the active efflux of the antibiotic from the bacterial cell. This process is mediated by efflux pumps, which are protein complexes that transport a wide range of substrates, including antibiotics, out of the cell.
Overexpression of Multidrug Efflux Pumps (e.g., KpnEF, AcrAB, EmrAB, MexAB-OprM, SapABCDF)
Several families of multidrug efflux pumps have been implicated in colistin resistance in various Gram-negative bacteria. The overexpression of these pumps can lead to a reduction in the intracellular concentration of colistin, thereby contributing to resistance.
Some of the key efflux pump systems involved in colistin resistance include:
KpnEF: A small multidrug resistance (SMR) family pump found in Klebsiella pneumoniae.
AcrAB-TolC: A major resistance-nodulation-division (RND) family efflux pump system in Escherichia coli and other Enterobacteriaceae.
EmrAB-TolC: Another RND family pump in E. coli.
MexAB-OprM: An RND family efflux pump in Pseudomonas aeruginosa.
SapABCDF: An ATP-binding cassette (ABC) transporter system.
The overexpression of these pumps, often in conjunction with other resistance mechanisms, can synergistically increase the level of colistin resistance.
Mechanisms of Efflux Pump Activation and Function
The expression of efflux pump genes is tightly regulated, and their overexpression in resistant isolates is often due to mutations in regulatory genes. These mutations can lead to the constitutive activation of pump expression. For example, mutations in the mgrB gene in K. pneumoniae can lead to the upregulation of the PhoP/PhoQ two-component system, which in turn activates the expression of genes involved in lipid A modification and potentially efflux pumps.
Efflux pumps function by capturing their substrates from the cytoplasm or the periplasm and expelling them to the extracellular medium. RND pumps, such as AcrAB-TolC and MexAB-OprM, are tripartite systems that span the inner membrane, the periplasm, and the outer membrane, allowing for the direct efflux of substrates out of the cell.
Impact of Efflux Pump Inhibitors on Resistance Phenotypes
The involvement of efflux pumps in colistin resistance has led to research into the potential of efflux pump inhibitors (EPIs) as a strategy to overcome this resistance. EPIs are compounds that can block the activity of efflux pumps, thereby restoring the susceptibility of resistant bacteria to antibiotics.
Studies have shown that certain EPIs, such as phenylalanine-arginine beta-naphthylamide (PAβN), can potentiate the activity of colistin against resistant strains that overexpress efflux pumps. By inhibiting the efflux of colistin, these compounds allow the antibiotic to reach its target at a concentration sufficient to exert its bactericidal effect. However, the clinical development of EPIs has been challenging due to issues with toxicity and spectrum of activity.
Heteroresistance Phenotypes
Colistin heteroresistance is a phenomenon where a bacterial population that appears susceptible to colistin based on standard laboratory testing contains a subpopulation of resistant cells. This resistant subpopulation can grow and become dominant in the presence of the antibiotic, leading to treatment failure.
The underlying mechanisms of colistin heteroresistance are complex and can involve transient changes in gene expression that lead to the modification of lipid A or the upregulation of efflux pumps in a fraction of the bacterial population. These changes are often reversible, and in the absence of the antibiotic, the population may revert to a susceptible state.
Heteroresistance poses a significant challenge for the clinical management of infections, as it can be difficult to detect using conventional antimicrobial susceptibility testing methods. The presence of a resistant subpopulation can lead to the selection of fully resistant strains during therapy, contributing to the evolution of stable resistance.
Intrinsic (Natural) Resistance in Specific Bacterial Species
Certain bacterial species are naturally resistant to colistin, a trait that is not acquired through mutation or horizontal gene transfer but is an inherent characteristic of the species. This intrinsic resistance is primarily due to the unique composition of their outer membrane, specifically the lipopolysaccharide (LPS).
Species that exhibit natural resistance to colistin include Proteus mirabilis, Serratia marcescens, Morganella morganii, Providencia spp., and Burkholderia cepacia. nih.govbiomedres.us The primary mechanism underlying this resistance is the enzymatic modification of the lipid A component of their LPS. nih.govnih.gov These bacteria constitutively express genes, such as the arnBCADTEF operon, which are responsible for adding cationic groups like 4-amino-4-deoxy-L-arabinose (L-Ara4N) and phosphoethanolamine (pEtN) to the phosphate groups of lipid A. nih.govnih.gov This modification increases the net positive charge of the LPS, leading to electrostatic repulsion of the cationic colistin molecule and preventing it from binding to and disrupting the bacterial outer membrane. nih.gov In essence, these bacteria have a pre-existing defense mechanism that renders colistin ineffective.
Iv. Analytical Methodologies for Colistin Methanesulfonate and Colistin in Research
Chromatographic Techniques
Chromatography is the primary approach for separating and quantifying CMS and colistin (B93849) from complex biological samples. scirp.org Early methods included thin-layer chromatography and capillary electrophoresis, but high-performance liquid chromatography (HPLC) and its advanced iterations offer superior selectivity and sensitivity. scirp.orgdovepress.com
HPLC methods are fundamental to the analysis of colistin and CMS. However, because colistin lacks a strong native ultraviolet (UV) chromophore or fluorescence, direct detection is challenging. researchgate.netresearchgate.net This has led to the development of methods involving derivatization to enhance detectability.
High-performance liquid chromatography with ultraviolet (HPLC-UV) detection has been used for the analysis of colistin. However, its application is often limited by the weak UV absorption of the colistin molecule. researchgate.net This method is generally suitable only for concentrations higher than those typically found in plasma after administration. nih.gov Despite this limitation, HPLC-UV is effective for assessing the purity of colistin sulfate (B86663) raw material. nih.gov For instance, one method used a C18 column with a mobile phase of acetonitrile (B52724) and water containing formic acid, with detection at a wavelength of 210 nm, to determine the purity and the relative proportions of colistin A and B in a standard. nih.gov
Table 1: Example of HPLC-UV Method for Colistin Purity Analysis
| Parameter | Condition |
|---|---|
| Column | C18 XTerra (5.0 μm, 150 by 3.9 mm) |
| Mobile Phase | Acetonitrile-water with 0.1% formic acid (11:89, v/v) |
| Flow Rate | 0.6 mL/min |
| Detection Wavelength | 210 nm |
| Application | Purity estimation of colistin sulfate salt |
Source: nih.gov
To overcome the limitations of UV detection, HPLC methods using fluorescence detection (HPLC-FLD) following a chemical derivatization step have been developed. scirp.org A common derivatizing agent is 9-fluorenylmethyl chloroformate (FMOC-Cl), which reacts with the primary amino groups of colistin to form a highly fluorescent product. researchgate.netnih.gov This pre-column derivatization significantly enhances the sensitivity of the assay, allowing for quantification within the therapeutic range. nih.govnih.gov
The process typically involves sample extraction, often using solid-phase extraction (SPE), followed by the derivatization reaction with FMOC-Cl in a buffered solution (e.g., carbonate or borate (B1201080) buffer). researchgate.netnih.govmdpi.com The resulting fluorescent derivative is then separated on a reversed-phase C18 column and detected using a fluorescence spectrophotometer. researchgate.netnih.gov Typical excitation and emission wavelengths for the FMOC-colistin derivative are around 260 nm and 315 nm, respectively. researchgate.netnih.govmdpi.com
Table 2: Typical Parameters for HPLC-FLD Analysis of Colistin with FMOC-Cl Derivatization
| Parameter | Condition |
|---|---|
| Derivatizing Agent | 9-fluorenylmethyl chloroformate (FMOC-Cl) |
| Sample Preparation | Solid-Phase Extraction (SPE) |
| Analytical Column | Reversed-Phase C18 |
| Mobile Phase | Acetonitrile/Tetrahydrofuran/Water mixture |
| Excitation Wavelength | 260 nm |
| Emission Wavelength | 315 nm |
Sources: researchgate.netnih.govnih.govmdpi.com
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is increasingly favored for the analysis of colistin and CMS due to its high selectivity and sensitivity. scirp.orgdvs.gov.mynih.gov This technique allows for the direct and accurate measurement of the different components of colistin (A and B) and can be adapted to quantify CMS.
The evolution to ultra-high-performance liquid chromatography (UHPLC) significantly reduces analysis time while improving chromatographic resolution. UHPLC-MS/MS methods provide rapid and high-throughput quantification of CMS and colistin in biological matrices like plasma and urine. nih.govresearchgate.net These methods often employ a reversed-phase column (e.g., C18) and a fast gradient elution with a mobile phase consisting of acetonitrile and water, both containing a modifier like formic acid. dvs.gov.mynih.govresearchgate.net The total run time for such analyses can be as short as 3.5 minutes. nih.govresearchgate.net Sample preparation typically involves solid-phase extraction, sometimes using weak cation exchange (WCX) plates, which allows for efficient cleanup and concentration of the analytes. dvs.gov.mynih.govresearchgate.net
Table 3: Example of a UHPLC-MS/MS Method
| Parameter | Condition |
|---|---|
| Instrument | UHPLC system coupled to a triple quadrupole mass spectrometer |
| Sample Preparation | Solid-Phase Extraction (Weak Cation Exchange) |
| Analytical Column | Phonomenex Kinetex XB-C18 |
| Mobile Phase | Gradient of Acetonitrile:Methanol (1:1, v/v) and 0.1% formic acid in water |
| Flow Rate | 0.4 mL/min |
| Total Run Time | 3.5 minutes |
Sources: nih.govresearchgate.net
LC-MS/MS methods are adept at separately quantifying the two major components of colistin: colistin A and colistin B. klinickafarmakologie.cz The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides specificity by monitoring a particular precursor-to-product ion transition for each analyte. asm.orgresearchgate.net
Quantification of CMS is more complex because it is a mixture of derivatives. A common and reliable strategy is an indirect method where the total colistin concentration is measured after complete acid hydrolysis of a sample aliquot, which converts all CMS species into colistin. asm.orgnih.gov The concentration of CMS is then calculated by subtracting the concentration of free colistin (measured in a non-hydrolyzed aliquot) from the total colistin concentration. asm.orgnih.gov
The precursor ions for colistin A and B are typically the doubly or triply charged molecules, which are fragmented to produce specific product ions for quantification. dvs.gov.mynih.govasm.org For example, a common transition for colistin A is from the precursor ion m/z 585.5 to the product ion m/z 101.2. klinickafarmakologie.czasm.org
Table 4: Research Findings on LC-MS/MS Quantification of Colistin A and B
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Linearity Range (µg/mL) | LLOQ (mg/L) |
|---|---|---|---|---|
| Colistin A | 585.5 / 390.7 / 390.9 | 101.2 / 101.3 / 101.0 | 0.1 - 10.0 | 0.0130 |
| Colistin B | 578.5 / 386.0 / 386.2 | 101.2 / 101.2 / 101.0 | 0.1 - 10.0 | 0.0251 |
LLOQ: Lower Limit of Quantification Sources: dvs.gov.mynih.govklinickafarmakologie.czasm.orgresearchgate.netnih.gov
Direct Quantification Methods
Methods that can directly quantify CMS without prior conversion to colistin offer significant advantages in terms of speed and simplicity, reducing analytical ambiguity.
A novel approach for the direct quantification of colistin methanesulfonate (B1217627) utilizes Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR). nih.govnih.gov This technique is significant because it measures CMS directly, bypassing the laborious and time-consuming step of chemical hydrolysis to colistin that is required for many conventional chromatographic methods. nih.govasm.org
The principle of the ATR-FTIR method is based on detecting the molecular vibrations specifically associated with the methanesulfonate groups of the CMS molecules. nih.gov This allows for the direct measurement of all components of the prodrug mixture, including both fully and partially methanesulfonated forms, without interference from any colistin that may have formed. nih.gov Research has demonstrated that this technique is sufficiently sensitive to measure CMS concentrations in reconstituted drug formulations and can detect CMS in plasma at levels relevant to pharmacokinetic studies, with a detection limit of 20 μg/ml. nih.gov
Key advantages of ATR-FTIR over traditional HPLC methods include:
Speed: Spectral acquisition takes approximately one minute per sample, compared to 15-30 minutes for an HPLC run. nih.gov
Cost-Effectiveness: It does not require analytical columns or mobile phases. nih.gov
Direct Measurement: It quantifies the CMS prodrug directly, simplifying the analytical workflow. nih.govnih.gov
Spectrometric and Genomic Techniques for Resistance Mechanism Analysis
Investigating the mechanisms behind colistin resistance is crucial for public health. Advanced spectrometric and genomic techniques are employed to identify the specific molecular and genetic changes that confer resistance in bacteria.
Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS) for Lipid A Profiling
Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS) has emerged as a powerful and rapid tool for detecting the biochemical basis of colistin resistance. frontiersin.orgnih.gov The primary mechanism of this resistance involves the chemical modification of the lipid A moiety of the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria. nih.gov These modifications reduce the net negative charge of the bacterial surface, decreasing its binding affinity for the positively charged colistin molecule. frontiersin.org
MALDI-TOF MS can directly detect these lipid A modifications by analyzing the mass-to-charge ratio (m/z) of the lipid molecules. nih.govnih.gov Common modifications that confer colistin resistance include the addition of a phosphoethanolamine (pETN) group or a 4-amino-4-deoxy-L-arabinose (L-Ara4N) group. frontiersin.orgnih.gov These additions result in predictable mass shifts in the lipid A spectrum, which can be identified by the mass spectrometer. A novel, rapid extraction method termed the fast lipid analysis technique (FLAT) allows for lipid analysis in under an hour directly on the MALDI-TOF MS plate. flemingcollege.caresearchgate.net
Table 2: Lipid A Modifications Detected by MALDI-TOF MS
| Modification | Mass Shift (Δm/z) | Significance | References |
|---|---|---|---|
| Phosphoethanolamine (pETN) | +123 Da | Reduces negative charge of Lipid A, conferring resistance. | frontiersin.org |
| 4-amino-4-deoxy-L-arabinose (L-Ara4N) | +131 Da | Reduces negative charge of Lipid A, conferring resistance. | frontiersin.orgnih.gov |
Studies have shown that this MALDI-TOF MS-based lipid analysis is a highly sensitive method for identifying colistin-resistant isolates, with some studies reporting 100% sensitivity compared to standard antimicrobial susceptibility testing. nih.gov This makes it a promising platform for rapid diagnostics in clinical microbiology. nih.govflemingcollege.ca
Real-time Quantitative Polymerase Chain Reaction (RT-qPCR) for Gene Expression Studies
The modification of lipid A is regulated by specific genetic systems in bacteria. Real-time Quantitative Polymerase Chain Reaction (RT-qPCR) is a fundamental technique used to analyze the expression levels of the genes involved in colistin resistance. nih.gov This method quantifies the amount of messenger RNA (mRNA) transcribed from specific genes, providing a direct measure of gene activity.
In many colistin-resistant bacteria, resistance is linked to the upregulation of two-component regulatory systems, such as PmrA/PmrB and PhoP/PhoQ, and their associated genes. nih.govfrontiersin.org These systems control the expression of enzymes that catalyze the addition of pETN and L-Ara4N to lipid A. Key genes studied via RT-qPCR include:
pmrA, pmrB, pmrC : Part of the pmr operon. Increased expression of pmrA and pmrB activates the expression of pmrC, which is involved in lipid A modification. nih.govmdpi.com
phoP, phoQ : A two-component system that can regulate the PmrA/PmrB system. ekb.eg
mgrB : A negative regulator of the PhoP/PhoQ system. Inactivation or mutation of mgrB can lead to the upregulation of phoP/phoQ and subsequent resistance. frontiersin.org
Research using RT-qPCR has demonstrated a significant increase in the expression of these genes in colistin-resistant isolates compared to susceptible ones. For instance, studies in Acinetobacter baumannii and Klebsiella pneumoniae have shown that the expression of pmrA and pmrC can be elevated by several fold in resistant strains. nih.govfrontiersin.orgmdpi.com These findings confirm the critical role of these genetic pathways in mediating colistin resistance and highlight RT-qPCR as an essential tool for investigating these molecular mechanisms. ekb.egmdpi.com
Table 3: Gene Expression Changes in Colistin-Resistant Isolates Measured by RT-qPCR
| Gene | Bacterial Species | Observed Change in Resistant Isolates | References |
|---|---|---|---|
| pmrA | Acinetobacter baumannii | Significant increase in expression (e.g., 1.7 to 2.3-fold increase) | nih.govmdpi.com |
| pmrC | Klebsiella pneumoniae | Upregulation (e.g., 1.67 to 15.4-fold increase) | frontiersin.org |
| pmrK | Klebsiella pneumoniae | Upregulation (e.g., 1.97 to 77-fold increase) | frontiersin.org |
| phoQ | Klebsiella pneumoniae | Upregulation upon colistin exposure | ekb.eg |
Whole-Genome Sequencing (WGS) and Bioinformatics Analysis for Resistance Gene Identification and Molecular Epidemiology
Whole-Genome Sequencing (WGS) has become an indispensable tool in clinical microbiology for the surveillance and investigation of antimicrobial resistance (AMR). preprints.orgnih.gov Unlike conventional methods such as polymerase chain reaction (PCR), which can only detect known resistance genes, a single WGS protocol offers a comprehensive approach to identify and type pathogens, detect a wide array of AMR genes, analyze genetic relationships between different pathogens, and predict transmission pathways. nih.govplos.orgplos.orgfrontiersin.org This high-resolution technology is crucial for elucidating the complex mechanisms of colistin resistance and tracking its dissemination across clinical, veterinary, and environmental settings. microbiologyresearch.orgasm.org
Resistance Gene and Mutation Identification
WGS is highly effective at identifying the genetic determinants of colistin resistance, which primarily fall into two categories: the acquisition of mobile resistance genes and chromosomal mutations.
Plasmid-Mediated Resistance: The most significant development in plasmid-mediated colistin resistance was the discovery of the mcr (mobile colistin resistance) gene. dtu.dk WGS enables the detection and characterization of all known mcr gene variants, from mcr-1 through mcr-10. nih.govnih.gov Curated databases of mcr gene sequences are essential for the accurate bioinformatic identification of these genes and their variants from WGS data. nih.gov Studies have utilized WGS to identify various mcr genes in Escherichia coli and Salmonella isolates from food-producing animals, highlighting the role of horizontal gene transfer in their spread. dtu.dkfrontiersin.orgnih.govmdpi.com For instance, a surveillance study in England screening over 33,000 Salmonella enterica genomes identified 52 mcr-positive isolates, including those with mcr-1, mcr-3, and mcr-5. microbiologyresearch.org The use of long-read sequencing technologies in conjunction with short-read WGS can further elucidate the genomic context, identifying the specific plasmids (e.g., IncHI2, IncX4, ColE-like) carrying these genes and their linkage to other AMR determinants. microbiologyresearch.orgasm.org
Chromosomal Mutations: In the absence of mcr genes, colistin resistance is often conferred by mutations in chromosomal genes that regulate the lipid A component of the lipopolysaccharide (LPS) layer, the target of colistin. nih.govfrontiersin.org WGS can precisely identify non-synonymous mutations (those that alter the protein sequence) in key regulatory genes, including the two-component systems pmrA/pmrB and phoP/phoQ, and the negative regulator mgrB. preprints.orgnih.gov For example, WGS studies on Acinetobacter baumannii, Klebsiella pneumoniae, and Pseudomonas aeruginosa have linked colistin resistance to specific mutations in these genes. preprints.orgnih.govnih.gov In some cases, the insertion of transposase genes like IS1 and IS5 can inactivate the mgrB gene, a mechanism also identifiable through WGS analysis. preprints.orgresearchgate.net Research on longitudinal isolates from patients has used WGS to track the evolution of these mutations during colistin treatment and their subsequent loss after treatment cessation, providing insights into the fitness cost associated with this form of resistance. nih.gov
Bioinformatics Analysis for WGS Data
Raw sequencing data generated by WGS must be processed through sophisticated bioinformatic pipelines to yield meaningful results. nih.gov The general workflow involves quality control of sequencing reads, genome assembly, gene prediction (annotation), and comparison against specialized databases. oup.com
Several validated bioinformatic tools and platforms are available for identifying AMR determinants from WGS data. nih.govoup.combiorxiv.org Web-based tools and databases like the Comprehensive Antibiotic Resistance Database (CARD) and ResFinder are widely used to screen assembled genomes for known resistance genes, including mcr variants and genes associated with chromosomal resistance. preprints.orgplos.orgasm.org Some laboratories have developed accredited bioinformatics pipelines, such as abritAMR, which integrates tools like NCBI's AMRFinderPlus to provide outputs suitable for clinical and public health reporting. nih.gov For more complex analyses, such as studying the regions flanking resistance genes in metagenomic data, specialized pipelines like ARGprofiler have been developed. oup.com These bioinformatic approaches are crucial for correlating genotypic findings from WGS with phenotypic susceptibility test results. tandfonline.com
Interactive Data Table: Key Bioinformatic Tools in Colistin Resistance Analysis
Molecular Epidemiology and Transmission Tracking
WGS provides the highest possible resolution for molecular epidemiology, allowing for precise tracking of the spread of colistin-resistant bacteria. plos.orgplos.org By comparing the entire genomes of different isolates, researchers can infer their genetic relatedness. Two common methods are:
Single Nucleotide Polymorphism (SNP) Analysis: This method identifies differences at single nucleotide sites between genomes. A low number of SNPs between isolates suggests a recent common ancestor and likely direct or indirect transmission. plos.orgasm.org
Whole-Genome Multilocus Sequence Typing (wgMLST): An extension of traditional MLST, wgMLST compares thousands of genes across the genome to provide a highly discriminatory typing scheme for establishing the relatedness of isolates. plos.orgplos.org
These techniques have been applied in numerous studies to investigate the epidemiology of colistin resistance. In hospital settings, WGS has been used to identify and track clonal transmissions of colistin-resistant A. baumannii and K. pneumoniae between patients, sometimes revealing complex transmission networks that would be missed by classical molecular analyses. asm.orgnih.govnih.gov Surveillance programs in agriculture and food production have used WGS to monitor the prevalence of mcr-positive E. coli in livestock, demonstrating the diversity of bacterial clones and plasmids involved in its dissemination. frontiersin.orgnih.gov Such genomic surveillance is critical for informing public health strategies to mitigate the risk of AMR transmission from animals to humans. dtu.dk
Interactive Data Table: Selected WGS Studies on Colistin Resistance
V. Preclinical and in Vitro Research on Colistin Methanesulfonate
Antimicrobial Activity Spectrum in Non-Human Models
The in vitro activity of colistin (B93849) methanesulfonate (B1217627) has been evaluated against a wide array of clinically significant bacteria. These studies typically determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
CMS demonstrates significant activity against many Gram-negative bacilli. Its mechanism of action involves interaction with the lipopolysaccharide (LPS) of the outer membrane of Gram-negative bacteria, leading to membrane disruption and cell death. oup.commdpi.com
Pseudomonas aeruginosa : Colistin methanesulfonate is active against most strains of P. aeruginosa. nih.gov Studies have reported MIC90 values, the concentration at which 90% of isolates are inhibited, to be around 4 mg/L for P. aeruginosa. oup.comnih.gov However, research has shown that this compound has lower in vitro activity compared to colistin itself, with significantly higher MICs. nih.govresearchgate.net For instance, one study found that for susceptible strains, the MICs of colistin ranged from 1 to 4 mg/liter, while the MICs for this compound were higher, ranging from 4 to 16 mg/liter. researchgate.net Time-kill studies have demonstrated that CMS is less rapidly bactericidal than colistin. asm.org
Klebsiella pneumoniae : CMS is active against Klebsiella species, with a reported MIC90 of 8 mg/L. oup.comnih.gov However, resistance has been observed. nih.gov In vitro pharmacodynamic studies on multidrug-resistant K. pneumoniae have shown that while colistin can be rapidly bactericidal, regrowth can occur, especially in heteroresistant strains. nih.govoup.com
Acinetobacter baumannii : this compound has shown good in vitro activity against A. baumannii, with a reported MIC90 of 2 mg/L. oup.comnih.gov In an in vitro pharmacodynamic model, CMS demonstrated a rapid reduction in the bacterial load of a multidrug-resistant strain of A. baumannii. nih.gov However, regrowth was observed after a few hours with single-dose administration. nih.gov
Escherichia coli : E. coli is generally susceptible to this compound, with studies reporting an MIC90 of 1 mg/L. oup.comnih.gov All tested E. coli isolates in one study were found to be susceptible. nih.gov
Salmonella spp. : this compound is effective against Salmonella species in vitro, with a reported MIC90 of 1 mg/L. oup.comnih.gov In a study on mcr-1-positive Salmonella, the combination of colistin with another agent, isopropoxy benzene (B151609) guanidine (B92328) (IBG), was shown to restore colistin's efficacy. frontiersin.org
Enterobacter spp. : The activity of this compound against Enterobacter species is notable, with a reported MIC50 (the concentration at which 50% of isolates are inhibited) of 1 mg/L. oup.comnih.gov However, some resistance has been noted in this genus. nih.gov
Interactive Data Table: In Vitro Activity of this compound Against Gram-Negative Bacteria
| Bacterial Species | MIC50 (mg/L) | MIC90 (mg/L) |
| Pseudomonas aeruginosa | - | 4 oup.comnih.gov |
| Klebsiella pneumoniae | - | 8 oup.comnih.gov |
| Acinetobacter baumannii | - | 2 oup.comnih.gov |
| Escherichia coli | - | 1 oup.comnih.gov |
| Salmonella spp. | - | 1 oup.comnih.gov |
| Enterobacter spp. | 1 oup.comnih.gov | - |
Activity Against Mycobacteria
Research into the activity of this compound against Mycobacterium tuberculosis (MTB) has shown promising results. One study reported a minimum inhibitory concentration (MIC) of 16 mg/L and a minimum bactericidal concentration (MBC) of 256 mg/L for CMS against MTB. nih.govup.ac.za Ultrastructural analysis suggests that CMS disrupts the outer polysaccharide layer of MTB. nih.gov This disruption may enhance the uptake of other anti-tuberculosis drugs. nih.govup.ac.za Another study hypothesized that colistin could enhance the efficacy of anti-TB drugs by increasing the permeability of the mycobacterial cell wall. oup.com
Studies on Biofilm Formation and Disruption
Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which can confer increased resistance to antimicrobial agents. nih.gov this compound has been investigated for its ability to inhibit biofilm formation and disrupt established biofilms.
Studies have shown that this compound can inhibit the formation of biofilms by various Gram-negative bacteria. For example, sub-inhibitory concentrations of colistin have been found to significantly reduce biofilm production by E. coli. scielo.br Similarly, research has demonstrated that polymyxins, including colistin, can inhibit the formation of biofilms and reduce pre-existing biofilms of Klebsiella pneumoniae. frontiersin.org
The primary mechanism by which colistin and its derivative, CMS, act against bacteria is by disrupting the integrity of the bacterial cell membrane. oup.com This action is also relevant to its effect on biofilms. By interacting with the lipopolysaccharides in the outer membrane of Gram-negative bacteria, colistin can disrupt the biofilm matrix and kill the embedded cells. oup.com Morphological examinations have confirmed that cells within the biofilm matrices of P. aeruginosa are disrupted and killed when exposed to effective concentrations of this compound. nih.gov
The efficacy of this compound against biofilms can be enhanced when used in combination with other antimicrobial agents.
With Azithromycin (B1666446) : A combination of CMS and azithromycin has demonstrated a synergistic antibacterial effect against both planktonic growth and biofilm formation in K. pneumoniae. frontiersin.orgmdpi.complos.org
With Carbapenems : The combination of colistin with carbapenems like meropenem (B701) has shown synergistic effects against biofilms of A. baumannii and P. aeruginosa. nih.gov One study found that while colistin alone had a low inhibitory effect on biofilm, its efficacy improved significantly when combined with meropenem or ciprofloxacin. nih.gov Another study reported that a colistin-doripenem combination not only showed synergistic effects against biofilm-embedded P. aeruginosa but also reduced the emergence of colistin-resistant strains. nih.gov
With Rifampin : Combination therapy of colistin with rifampin has been shown to significantly decrease bacteria in biofilms. nih.gov Studies on K. pneumoniae biofilms found that the combination of colistin with rifampin had a synergistic effect at relatively low concentrations. asm.org
With Other Agents : Synergistic activity has also been observed when colistin is combined with tigecycline (B611373) against A. baumannii and K. pneumoniae biofilms, although often at higher concentrations. nih.gov The combination of colistin with PFK-158 has also shown synergistic activity against colistin-resistant Gram-negative bacteria. nih.gov
Interactive Data Table: Synergistic Combinations with this compound Against Biofilms
| Combination Agent | Target Organism(s) | Observed Effect |
| Azithromycin | Klebsiella pneumoniae | Synergistic inhibition of biofilm growth. frontiersin.orgplos.org |
| Meropenem | Acinetobacter baumannii, Pseudomonas aeruginosa | Synergistic effect against biofilm structures. nih.gov |
| Doripenem (B194130) | Pseudomonas aeruginosa | Synergistic effect and reduction of resistance. nih.gov |
| Rifampin | Klebsiella pneumoniae | Synergistic reduction of biofilm cell viability. asm.org |
| Tigecycline | Acinetobacter baumannii, Klebsiella pneumoniae | Synergistic eradication of biofilm at high concentrations. nih.gov |
Pharmacokinetic and Pharmacodynamic Studies in Animal Models
This compound (CMS) is an inactive prodrug that undergoes conversion to its active form, colistin, after administration. nih.gov This in vivo conversion is a critical step for its antibacterial activity. Studies in animal models, particularly rats, have been instrumental in understanding the pharmacokinetics of this process.
Following intravenous administration of CMS in rats, colistin rapidly appears in the plasma, with maximum concentrations often detected within 5 to 10 minutes. oup.comoup.com This indicates a swift conversion process. The terminal half-life of CMS is significantly shorter than that of the formed colistin, suggesting that the elimination of colistin is the rate-limiting step in its disposition after CMS administration. oup.comoup.comresearchgate.net
The conversion of CMS to colistin is not limited to the bloodstream. Studies involving intratracheal administration in rats have shown that conversion also occurs in the lungs. nih.gov In fact, a greater fraction of the CMS dose is converted to colistin in the epithelial lining fluid of the lungs compared to the plasma after intravenous administration. nih.gov This localized conversion is significant for the treatment of respiratory infections. The kidneys also play a role in the conversion process, with a substantial amount of colistin being formed in the kidneys and bladder. researchgate.net
Interestingly, the in vivo conversion of CMS to colistin appears to be more complex than simple hydrolysis in the blood. In vitro studies have shown that only a small percentage of CMS is hydrolyzed to colistin when incubated in human plasma. oup.com This suggests the involvement of other mechanisms in the rapid in vivo formation of colistin. oup.comoup.com The pharmacokinetics of CMS and the resulting colistin have been found to be linear across a range of doses in rats. oup.com
The extent of conversion can vary between species. For instance, the fraction of a CMS dose converted to colistin is reportedly lower in rats (6.8-12.5%) compared to humans (approximately 30%). researchgate.net
Accurate quantification of both CMS and colistin in biological fluids is essential for pharmacokinetic studies. Various analytical methods have been developed for this purpose, with high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the most common. oup.comnih.gov These methods allow for the specific measurement of both the prodrug and the active compound.
Early studies often relied on microbiological assays, which were prone to inaccuracies due to the uncontrolled conversion of CMS to colistin during the incubation period. oup.com The development of specific chromatographic methods has overcome this limitation. For instance, LC-MS/MS methods have been validated for the analysis of colistin and CMS in various biological samples, including plasma and culture medium. nih.govresearchgate.net These methods are sensitive, accurate, and precise, with lower limits of quantification in the low µg/mL range. nih.gov
A common approach for quantifying CMS involves its acidic hydrolysis to colistin, followed by the measurement of the total colistin amount. nih.gov The initial colistin concentration is subtracted to determine the original CMS concentration. Sample preparation is a critical step to prevent the artificial conversion of CMS to colistin during the analytical process. Techniques such as protein precipitation with acetonitrile (B52724) containing trifluoroacetic acid have been shown to be effective. researchgate.net
The table below summarizes key pharmacokinetic parameters of this compound and colistin in rats from a representative study.
| Parameter | This compound (CMS) | Colistin |
| Terminal Half-Life (t½) | 23.6 ± 3.9 min | 55.7 ± 19.3 min |
| Total Body Clearance (CL) | 11.7 mL/min/kg | Not Applicable |
| Volume of Distribution at Steady State (Vss) | 299 mL/kg | Not Applicable |
| Area Under the Curve (AUC₀₋∞) | 21.8 ± 3.0 mg·h/L | 2.6 ± 0.47 mg·h/L |
| Data from a study in five rats receiving a single intravenous bolus of 15 mg/kg CMS. oup.com |
Investigation of Synergistic and Antagonistic Interactions with Other Antimicrobial Agents In Vitro
The combination of colistin with other antimicrobial agents is a strategy being explored to enhance efficacy and combat resistance. In vitro studies have investigated the synergistic and antagonistic effects of these combinations against various multidrug-resistant Gram-negative bacteria.
The primary mechanism behind the synergistic effects of colistin in combination with other antibiotics is its ability to disrupt the outer membrane of Gram-negative bacteria. nih.govresearchgate.net Colistin interacts with the lipopolysaccharide (LPS) in the outer membrane, leading to increased permeability. researchgate.netbohrium.com This disruption facilitates the entry of other antibiotics that would otherwise have difficulty penetrating the bacterial cell wall, allowing them to reach their intracellular targets. nih.govnih.gov For example, this mechanism is thought to be responsible for the synergy observed between colistin and hydrophobic antibiotics like rifampin. nih.gov
Numerous in vitro studies have demonstrated synergistic interactions between colistin and a variety of antimicrobial agents against clinically important pathogens such as Acinetobacter baumannii, Pseudomonas aeruginosa, and Klebsiella pneumoniae. nih.govnih.govmicrobiologyresearch.orgmdpi.com Commonly studied combinations include colistin with rifampin, carbapenems (imipenem, meropenem), tigecycline, and vancomycin. nih.govnih.govmicrobiologyresearch.orgmdpi.complos.org Checkerboard assays and time-kill studies are frequently used to assess these interactions. nih.govmicrobiologyresearch.org While synergism is often observed, indifferent interactions have also been reported, and antagonism is rare. nih.govmicrobiologyresearch.org
The table below provides a summary of in vitro synergistic interactions of colistin with other antimicrobial agents against Acinetobacter baumannii.
| Combination | Number of Strains Showing Synergy / Total Strains Tested | Reference |
| Colistin + Vancomycin | 9 / 10 | nih.gov |
| Colistin + Sulbactam | 5 / 10 | nih.gov |
| Colistin + Netilmicin | 1 / 10 | nih.gov |
| Colistin + Meropenem | 38 / 56 | microbiologyresearch.org |
| Colistin + Imipenem | 20 / 56 | microbiologyresearch.org |
| Colistin + Ceftriaxone | 7 / 56 | microbiologyresearch.org |
| Colistin + Ceftazidime | 4 / 56 | microbiologyresearch.org |
| Colistin + Rifampin | 4 / 5 | plos.org |
| Colistin + Aztreonam | Synergistic or partial synergy in all 5 tested strains | plos.org |
A significant advantage of combination therapy with colistin is its potential to suppress the emergence of resistance. nih.gov Colistin monotherapy, particularly at suboptimal concentrations, can lead to the rapid development of resistance, often through the selection of pre-existing resistant subpopulations (heteroresistance). asm.org
In vitro pharmacokinetic/pharmacodynamic models have been used to simulate clinical dosing regimens and study the impact of combination therapy on resistance. These studies have shown that combining colistin with agents like rifampin or doripenem can effectively suppress the amplification of colistin-resistant subpopulations of A. baumannii and K. pneumoniae. nih.govasm.org Even when bacterial regrowth occurs, the presence of a second antibiotic can prevent the emergence of colonies with high levels of colistin resistance. asm.org This effect is observed at both standard and high bacterial inocula. nih.govasm.orgasm.org
Evaluation of Novel Colistin Derivatives and Analogs
The limitations of colistin, including its toxicity, have prompted research into novel derivatives and analogs with improved properties. The goal of this research is to develop compounds that retain or enhance the antibacterial activity of colistin while reducing its adverse effects.
One approach has been to modify the number of positive charges on the polymyxin (B74138) molecule, as the high cationic nature is thought to be linked to toxicity. nih.gov For example, derivatives with only three positive charges, such as NAB739, have been shown to be effective antibacterial agents against Escherichia coli and A. baumannii. nih.gov NAB739 can also be formulated as a methanesulfonate prodrug, similar to CMS. nih.gov
Another novel polymyxin analog, SPR206, has demonstrated potent activity against multidrug-resistant Gram-negative pathogens, including colistin-resistant strains of A. baumannii. asm.org SPR206 exhibits higher in vitro activity than colistin against both colistin-susceptible and colistin-resistant isolates. asm.org
Other research has focused on creating derivatives that, while lacking potent direct bactericidal activity, can disrupt the outer membrane of bacteria and act as permeabilizers. oup.com These compounds can sensitize bacteria to other antibiotics. nih.govoup.com Additionally, efforts are underway to develop resistance-modifying agents that can be used in combination with colistin to restore its activity against resistant strains. acs.org
The table below lists some of the novel colistin derivatives and analogs and their key characteristics.
| Derivative/Analog | Key Features | Reference(s) |
| NAB739 | Contains only three positive charges; effective against E. coli and A. baumannii; can be formulated as a methanesulfonate prodrug. | nih.gov |
| NAB740 | Most active derivative against Pseudomonas aeruginosa. | nih.gov |
| NAB7061 | Lacks direct antibacterial activity but sensitizes bacteria to hydrophobic antibiotics. | nih.gov |
| SPR206 | Potent activity against multidrug-resistant Gram-negative pathogens, including colistin-resistant A. baumannii. | asm.org |
| Dextrin-colistin conjugates | Reduced in vitro and in vivo toxicity with a prolonged plasma half-life. | asm.org |
Design and Synthesis Approaches
The synthesis of this compound and its next-generation derivatives involves chemical modification of the parent colistin molecule. These approaches aim to create prodrugs that are less toxic than colistin but can effectively convert to the active antibiotic form.
Standard Synthesis of this compound this compound is synthesized through a chemical reaction involving colistin, formaldehyde (B43269), and sodium bisulfite. wikipedia.orgnih.gov This process results in the addition of sulfomethyl groups (—CH₂SO₃Na) to the primary amine groups of the diaminobutyric acid (Dab) residues in the colistin molecule. nih.gov This modification temporarily inactivates the molecule and reduces its toxicity, rendering it suitable for parenteral use. nih.govacs.org
Development of Novel Colistin Prodrugs and Derivatives The slow and often variable in vivo conversion of CMS to active colistin has prompted researchers to design and synthesize new derivatives with improved properties. researchgate.netresearchgate.net The primary goals of these efforts are to achieve more reliable release kinetics and enhance the therapeutic index.
Key design and synthesis strategies include:
PEGylation: One approach involves attaching polyethylene (B3416737) glycol (PEG) chains to the colistin molecule via a cleavable linker. researchgate.netresearchgate.net For instance, an acetic acid-terminated poly(ethylene glycol) methyl ether (aaPEG) can be attached to the threonine residues of colistin. researchgate.net The resulting ester linkage is designed to be labile, allowing for the release of active colistin in vitro. researchgate.net This strategy aims to create an alternative prodrug to CMS with potentially more predictable activation. researchgate.net
Scaffold Modification: Researchers have developed innovative methods to improve the synthesis of the core colistin structure. One such method uses a substitution reaction between bromobenzene (B47551) and sulfhydryl groups to efficiently cyclize the peptide scaffold. nih.gov This technique was reported to increase the total yield significantly and facilitated the synthesis of nearly 30 novel derivatives with thioether bond-mediated cyclic scaffolds. nih.gov
Charge Alteration: The nephrotoxicity of polymyxins is linked to their highly cationic nature. acs.org A key design strategy involves synthesizing derivatives with a reduced net positive charge. For example, the derivative NAB739 was created with a cyclic peptide portion identical to that of polymyxin B but with modifications in the linear peptide segment that reduce the number of positive charges from five to three. acs.orgdntb.gov.ua The methanesulfonate version of NAB739 was also developed as a prodrug analogous to CMS. acs.orgdntb.gov.ua
Lipid Tail Modification: A semisynthetic approach has been used to create polymyxin analogues with varied disulfide-linked lipids. acs.org This strategy is based on the principle that removing the lipid tail from the polymyxin core can reduce nephrotoxicity. The reintroduction of specifically designed lipid tails aims to balance antimicrobial activity with reduced toxicity. acs.org
Modified Antimicrobial Activity and Selectivity in In Vitro Models
In vitro studies are crucial for evaluating the antimicrobial efficacy of CMS and its novel derivatives. A key finding from this research is that CMS is an inactive prodrug, and its antibacterial effect is dependent on its conversion to colistin. nih.govnih.gov
Studies directly comparing the antimicrobial activity of CMS and colistin demonstrate that CMS has significantly higher Minimum Inhibitory Concentrations (MICs). nih.gov For susceptible strains of Pseudomonas aeruginosa, colistin MICs typically range from 1 to 4 mg/L, whereas CMS MICs are considerably higher, ranging from 4 to 16 mg/L. nih.gov Time-kill kinetic studies further support these findings, showing that colistin produces extremely rapid bactericidal activity, while CMS kills bacteria more slowly, requiring higher concentrations. nih.gov This difference is attributed to the time required for CMS to hydrolyze into active colistin in the microbiological media. nih.gov
| Compound | Reported MIC Range (mg/L) | Reference |
|---|---|---|
| Colistin | 1 - 4 | nih.gov |
| This compound (CMS) | 4 - 16 | nih.gov |
The novel derivatives of colistin have been designed to either improve upon the release of the active agent or to have intrinsic activity with better selectivity. The evaluation of these compounds has shown promising results in in vitro models.
PEGylated Prodrugs: Polymer-colistin conjugates, such as those synthesized using copper-mediated photo-induced living radical polymerization (CP-LRP), have demonstrated the ability to inhibit the growth of multidrug-resistant (MDR) Gram-negative bacteria. researchgate.net Some of these conjugates showed antibacterial performance similar to or better than CMS in in vitro studies. researchgate.net
Thioether-Linked Derivatives: Novel derivatives with thioether bond-mediated cyclic scaffolds have shown high antimicrobial potency against pathogenic Gram-negative bacteria, including Acinetobacter baumannii and Pseudomonas aeruginosa. nih.gov The optimized peptide from this series, PE-2C-C8-DH, was able to eradicate A. baumannii within 24 hours in vitro. nih.gov
Reduced-Charge Analogues: The NAB739 derivative, which has only three positive charges, was found to have MICs against Escherichia coli that were identical or very similar to those of polymyxin B, indicating that a reduction in cationic charge does not necessarily compromise antibacterial potency. acs.org
| Derivative Type | Design Strategy | Key In Vitro Findings | Target Pathogens | Reference |
|---|---|---|---|---|
| PEGylated Prodrugs | Attach PEG via a cleavable linker to create an alternative prodrug. | Showed similar or better antibacterial performance compared to CMS. | MDR Gram-negative bacteria | researchgate.net |
| Thioether-Linked Derivatives | Utilize an efficient cyclization method to create novel scaffolds. | Possess high antimicrobial potency and can eradicate bacteria within 24 hours. | Acinetobacter baumannii, Pseudomonas aeruginosa | nih.gov |
| NAB739 | Reduce net positive charges from five to three. | MICs against E. coli were identical or very close to those of polymyxin B. | Escherichia coli, Acinetobacter baumannii | acs.org |
A primary driver for synthesizing these new derivatives is to improve selectivity—maximizing antibacterial action while minimizing toxicity to host cells. For example, the thioether-linked derivatives were found to display no hemolytic toxicity, and analogues with reduced positive charges showed lower affinity for rat kidney brush border membranes, suggesting potentially reduced nephrotoxicity. nih.govacs.org
Vi. Formulation Science and Stability of Colistin Methanesulfonate for Research Applications
Hydrolysis Kinetics of Colistin (B93849) Methanesulfonate (B1217627) to Colistin in Aqueous Solutions
Colistin methanesulfonate is known to be unstable in aqueous solutions, where it undergoes spontaneous hydrolysis to regenerate colistin, its active form. escholarship.org This conversion is not a simple, single-step reaction but a complex process. The hydrolysis involves the cleavage of sulfomethyl groups from the primary amine groups of the α,γ-diaminobutyric acid residues of the colistin molecule. asm.orgnih.gov
The process results in the formation of a heterogeneous mixture of partially sulfomethylated derivatives and, ultimately, fully formed colistin. asm.orgnih.gov The kinetics of this conversion are critical for research applications, as the presence of colistin and its various derivatives can significantly impact experimental outcomes. Studies using high-performance liquid chromatography (HPLC) have been instrumental in tracking the disappearance of CMS and the corresponding appearance of colistin. nih.gov
In aqueous solutions at 37°C, the formation of colistin from CMS is rapid, occurring within 24 to 48 hours. nih.govnih.gov The rate of conversion can vary depending on the source of the CMS. For instance, studies have shown that after 48 hours at 37°C, the conversion to colistin from different commercial sources ranged from approximately 60% to 63%, with one source reaching nearly 80% conversion after 72 hours. nih.gov This conversion follows what is generally described as first-order kinetics.
Table 1: Hydrolysis of this compound (CMS) to Colistin in Aqueous Solution at 37°C Data compiled from a study using different sources of CMS. nih.gov
| Time (hours) | % Conversion to Colistin (Source 1: Sigma) | % Conversion to Colistin (Source 2: Pharmax) | % Conversion to Colistin (Source 3: Parke-Davis) |
|---|---|---|---|
| 24 | Data not available | Data not available | Data not available |
| 48 | 62.8% | 60.3% | ~60% (value at 48h, max at 72h) |
| 72 | Data not available | Data not available | 79.6% |
Factors Influencing Hydrolysis Rate (e.g., Temperature, Concentration, pH)
The rate at which this compound hydrolyzes to colistin is significantly influenced by several environmental factors, most notably temperature, concentration, and the pH of the medium. asm.orgresearchgate.net
Temperature: The hydrolysis of CMS is highly temperature-dependent. asm.orgresearchgate.net At lower temperatures, such as 4°C, CMS is considerably more stable. In aqueous solutions stored at 4°C, CMS peaks in strong-anion-exchange (SAX) HPLC analysis remain largely intact for up to two days, with no detectable formation of colistin during this period. nih.govnih.gov After 60 days at 4°C, approximately 30% of the CMS may be converted to colistin. nih.gov In stark contrast, at 37°C, the degradation is much more rapid, with CMS peaks almost completely disappearing after 12 hours. nih.govnih.gov In diluted infusion solutions, the difference is also clear: at 4°C, about 0.3% of CMS converts to colistin in 48 hours, whereas at 25°C, this increases to approximately 4%. asm.org
Concentration: The stability of CMS is also concentration-dependent. asm.org Highly concentrated aqueous solutions of CMS are more stable than dilute solutions. For example, a reconstituted solution of CMS at 200 mg/mL showed minimal degradation (<0.1% colistin formation) when stored for 7 days at either 4°C or 25°C. asm.org Conversely, when this was diluted to 4 mg/mL in infusion solutions, the hydrolysis rate increased significantly. asm.org This phenomenon is attributed to the amphiphilic nature of CMS molecules, which allows them to form micelles and colloidal aggregates at high concentrations, thereby enhancing their stability. mdpi.com
pH: The pH of the aqueous medium has a profound effect on the hydrolysis rate. The reaction is accelerated at a physiological pH of 7.4 compared to the slightly acidic to neutral pH of water (typically between 5.6 and 6.9). nih.gov This increased instability at pH 7.4 is observed in media such as isotonic phosphate (B84403) buffer. nih.gov Studies have also shown that the hydrolysis process is accelerated under more acidic conditions, such as at pH 5.0. nih.govresearchgate.net
Table 2: Influence of Temperature on this compound (CMS) Stability Data compiled from multiple sources.
| Condition | Temperature | Observation | Source |
|---|---|---|---|
| Aqueous Solution | 4°C | No colistin formation detected after 2 days. | nih.govnih.gov |
| Aqueous Solution | 4°C | ~30% conversion to colistin after 60 days. | nih.gov |
| Aqueous Solution | 37°C | CMS peaks nearly disappear after 12 hours; rapid colistin formation in 24-48 hours. | nih.govnih.gov |
| Diluted Infusion Solution (4 mg/mL) | 4°C | ~0.3% colistin formed after 48 hours. | asm.org |
| Diluted Infusion Solution (4 mg/mL) | 25°C | ~4% colistin formed after 48 hours. | asm.org |
| Reconstituted Solution (200 mg/mL) | 4°C and 25°C | Stable for 7 days (<0.1% colistin formation). | asm.org |
Stability in Various Research Media and Buffers (e.g., Phosphate Buffer, Mueller-Hinton Broth)
The stability of CMS is a critical parameter in the context of in vitro research, particularly for antimicrobial susceptibility testing and pharmacodynamic studies.
Phosphate Buffer: In isotonic phosphate buffer at a physiological pH of 7.4 and a temperature of 37°C, the hydrolysis of CMS is accelerated compared to its rate in water. nih.govresearchgate.net This is attributed to the higher pH of the buffer. nih.gov Research indicates that in phosphate buffer (pH 7.4) at 37°C, as much as 30% of CMS can hydrolyze to colistin within just 4 hours.
Mueller-Hinton Broth (MHB): In microbiological media such as cation-adjusted Mueller-Hinton broth (CAMHB), CMS also undergoes progressive, time-dependent hydrolysis to colistin. asm.org One study investigating the time-kill kinetics of CMS against Pseudomonas aeruginosa in CAMHB at 37°C found that after 240 minutes (4 hours), approximately 29-31% of the initial CMS concentration had been converted to colistin. asm.org In that study, bactericidal activity was not observed until significant amounts of colistin had formed. asm.org However, another study examining CMS stability in Mueller-Hinton broth at 37°C reported no formation of colistin within the first 30 minutes of incubation. nih.govnih.gov These findings underscore that the conversion in microbiological media is not instantaneous and must be accounted for when designing and interpreting experiments.
Table 3: Stability of this compound (CMS) in Different Research Media at 37°C
| Medium | pH | Time | % Conversion to Colistin | Source |
|---|---|---|---|---|
| Isotonic Phosphate Buffer | 7.4 | 4 hours | 30% | |
| Mueller-Hinton Broth | Not specified | 30 minutes | No formation detected | nih.govnih.gov |
| Cation-Adjusted Mueller-Hinton Broth | Not specified | 4 hours (240 minutes) | ~30% | asm.org |
Characterization of Hydrolysis Products and Sulfomethyl Derivatives
The production of this compound involves a sulfomethylation reaction where formaldehyde (B43269) and sodium bisulfite react with the five primary amine groups on the α,γ-diaminobutyric acid residues of the colistin molecule. asm.org The hydrolysis of CMS in aqueous solutions is a reversal of this process, but it occurs in a random, stepwise fashion. nih.gov
This random hydrolysis means that a complex mixture of intermediates is formed. Assuming the cleavage of the five sulfomethyl groups is stochastic, there is a potential for up to 32 different compounds (2^5) to be generated, ranging from partially sulfomethylated derivatives to the fully hydrolyzed colistin. nih.gov The hydrolysis products are therefore assumed to be a complex mixture of these various sulfomethyl derivatives, in addition to colistin itself. nih.govnih.govresearchgate.net
The characterization of these products is analytically challenging. nih.gov Specific HPLC methods have been developed to differentiate and quantify the components. Strong-anion-exchange (SAX) HPLC can be used to monitor the disappearance of the anionic CMS components, while reversed-phase (RP) HPLC is typically employed to quantify the formation of the cationic colistin product. nih.govasm.org Mass spectrometry has also been utilized to study the hydrolysis pathways and quantify the conversion as a function of pH. researchgate.net The indirect determination of CMS is often performed by measuring the total colistin concentration after complete acidic hydrolysis of a sample and subtracting the baseline colistin concentration. nih.govresearchgate.net
Vii. Molecular Epidemiology and Surveillance of Colistin Resistance
Global Distribution and Spread of Mobile Colistin (B93849) Resistance (mcr) Genes
The landscape of colistin resistance was dramatically altered in 2015 with the first report of a plasmid-mediated colistin resistance gene, mcr-1, in Escherichia coli from China. asm.orgfrontiersin.org This discovery was a turning point, as it revealed a mechanism for the horizontal transfer of colistin resistance between bacteria, a stark contrast to the previously understood chromosomal mutation-based resistance. Since this initial finding, mcr genes have been identified in bacterial isolates on every continent, indicating a rapid and widespread global dissemination. researchgate.netnih.govbiorxiv.org
Phylogenetic analyses suggest that the mcr-1 gene was mobilized by an ISApl1 transposon in the mid-2000s, followed by a significant expansion that led to its current global distribution. nih.govbiorxiv.orgimperial.ac.uk The gene has been found in numerous species of Enterobacteriaceae, including E. coli, Klebsiella pneumoniae, and Salmonella spp., isolated from humans, animals, and the environment. nih.gov Following the discovery of mcr-1, a series of variants have been identified, now designated from mcr-1 to mcr-10, each with its own allelic variations. nih.govfrontiersin.orgasm.org While mcr-1 remains the most prevalent variant globally, the other types have been detected in various geographical locations and bacterial species, underscoring the complex and evolving nature of mobile colistin resistance. frontiersin.orgfrontiersin.orgnih.gov The spread is facilitated by plasmids, which can be transferred between different bacterial species, contributing to the rapid dissemination of resistance across clinical, agricultural, and environmental settings. nih.gov
Prevalence of mcr Genes in Bacterial Isolates from Diverse Sources (e.g., Environmental, Agricultural, Animal)
Surveillance studies have revealed the widespread presence of mcr genes in a variety of non-clinical sources, identifying animals and the environment as significant reservoirs of resistance. The use of colistin in veterinary medicine, particularly for growth promotion in livestock, is considered a major driver for the selection and spread of mcr-carrying bacteria. nih.govnih.gov
High prevalence rates have been reported in food-producing animals, including pigs, poultry, and cattle across different continents. mdpi.commdpi.com For example, studies in China found a high frequency of colistin resistance and the mcr-1 gene in E. coli from pigs and chickens. frontiersin.org In Japan, mcr-1 has been detected in E. coli strains isolated from healthy cattle, swine, and broilers. asm.org A systematic review highlighted that the highest prevalence of mcr-mediated resistance in E. coli was found in Africa and Asia. mdpi.com
Environmental contamination with mcr-positive bacteria is also a significant concern. The genes have been detected in various environmental samples, including river water, soil, and farm settings, suggesting a pathway for transmission back to humans and animals. frontiersin.orgresearchgate.net The prevalence of mcr genes varies significantly by source and geographical location, with some studies showing the highest cumulative average prevalence in environmental samples, followed by animals, food, and then humans. researchgate.net
Below is an interactive data table summarizing the prevalence of mcr genes in various non-human sources from different studies.
Characterization of Clonal Lineages and Transmission Dynamics of Resistant Strains
Molecular typing methods are crucial for understanding the transmission dynamics of colistin-resistant bacteria. Studies have identified specific high-risk clonal lineages that are successful in disseminating mcr genes globally. In E. coli, sequence types such as ST10, ST101, and ST1011 have been frequently associated with mcr genes. nih.gov Similarly, in K. pneumoniae, international clones like ST14 and ST231 have been linked to colistin resistance. researchgate.net
The transmission of these resistant clones is complex, involving pathways between animals, the environment, and humans. The presence of identical mcr-carrying plasmids and bacterial clones in isolates from different sources provides strong evidence for inter-species and inter-sectoral transmission. nih.gov For instance, the mcr-1 gene is predominantly carried by plasmids of the IncHI2, IncI2, and IncX4 types, which have been identified in isolates from livestock, food products, and human clinical cases, suggesting a foodborne transmission route. frontiersin.orgnih.govnih.gov Outbreak investigations in hospital settings have utilized whole-genome sequencing to differentiate between clonal transmission of a resistant strain and the horizontal transfer of resistance plasmids between different strains. asm.org This level of characterization is essential for implementing effective infection control measures to curb the spread of these resistant pathogens. asm.orgnih.gov
Surveillance Methodologies for Colistin Resistance Detection
Accurate and timely detection of colistin resistance is the cornerstone of effective surveillance and clinical management. yunbaogao.cnwho.int However, susceptibility testing for colistin is notoriously challenging due to the physicochemical properties of the molecule. slideshare.net
Reference Broth Microdilution (BMD) Methodologies
The joint Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) working group has established broth microdilution (BMD) as the gold standard reference method for determining colistin susceptibility. pagepressjournals.orgfortunejournals.comoup.com This method involves testing bacterial growth in microtiter plates containing serial twofold dilutions of colistin in cation-adjusted Mueller-Hinton broth. nih.govmjima.org The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the antibiotic that inhibits visible bacterial growth. pagepressjournals.org Despite its status as the reference method, BMD is labor-intensive and not always practical for routine use in all clinical laboratories. nih.govnih.gov
Challenges and Limitations of Alternative Susceptibility Testing Methods in Research Settings
Several alternative phenotypic methods for colistin susceptibility testing exist, but they are often unreliable and present significant challenges. Methods such as disk diffusion and gradient tests (E-test) are particularly problematic due to the poor diffusion of the large, cationic colistin molecule in agar. fortunejournals.comresearchgate.net This leads to unacceptably high rates of errors, particularly very major errors (false susceptibility), which can have serious clinical implications. pagepressjournals.orgfortunejournals.comresearchgate.net
Automated susceptibility testing systems have also shown variable and often poor performance for colistin, with many systems failing to accurately detect resistance. nih.gov The adsorption of colistin to polystyrene materials used in some labware can also affect the accuracy of MIC determination. slideshare.netnih.gov These limitations underscore the importance of using the reference BMD method for confirmation, especially in research and surveillance settings, to ensure the accuracy of colistin resistance data. researchgate.net
Molecular Detection of Resistance Genes (e.g., PCR-based Assays)
The discovery of mcr genes has enabled the development of molecular methods for the rapid detection of plasmid-mediated colistin resistance. Polymerase chain reaction (PCR)-based assays are widely used for this purpose. nih.gov Multiplex PCR assays have been developed to simultaneously screen for multiple mcr gene variants (mcr-1 through mcr-10) in a single reaction. frontiersin.orgnih.govtandfonline.com
These molecular methods offer several advantages over phenotypic testing, including high sensitivity, specificity, and a much shorter turnaround time. nih.govtandfonline.com They are particularly useful for epidemiological surveillance, allowing for the rapid screening of large numbers of isolates from diverse sources to monitor the dissemination of mcr genes. nih.govmdpi.com However, it is important to note that molecular tests will not detect chromosomally mediated resistance mechanisms. Therefore, a combination of both phenotypic and genotypic methods is essential for a comprehensive surveillance strategy. yunbaogao.cnwho.int
Viii. Future Research Directions and Challenges
Elucidating Uncharacterized Colistin (B93849) Resistance Mechanisms
While significant progress has been made in identifying colistin resistance mechanisms, such as lipopolysaccharide (LPS) modifications mediated by chromosomal mutations (e.g., in pmrAB, phoPQ, mgrB) and plasmid-borne genes (e.g., mcr family), a complete understanding remains elusive. nih.govfrontiersin.orgnih.gov Several research frontiers are aimed at clarifying these uncharacterized pathways.
A primary challenge is that the precise molecular interactions involved in colistin's binding to the bacterial outer membrane and the subsequent bactericidal events are not fully known. frontiersin.org This knowledge gap hinders a complete understanding of how bacteria evolve to evade its action. Furthermore, the discovery of novel regulatory systems, such as the CrrA/CrrB two-component system in Klebsiella pneumoniae, suggests that additional, uncharacterized genetic regulators of resistance exist. nih.gov
Recent high-throughput sequencing studies have identified mutations in previously uncharacterized genes, including those for putative outer membrane proteins and other hypothetical proteins, in colistin-resistant Acinetobacter baumannii. microbiologyresearch.org The exact contribution of these mutations to the resistance phenotype requires further investigation. microbiologyresearch.org The emergence of new variants of plasmid-mediated resistance genes, such as the mcr-8 and mcr-10 genes, also necessitates ongoing surveillance and functional characterization to understand their acquisition and dissemination. frontiersin.orgtandfonline.com
Future research will likely leverage "omics" technologies, such as proteomics and metabolomics, to uncover the full spectrum of cellular responses to colistin exposure, potentially revealing entirely new resistance strategies, including alterations in metabolic pathways or stress responses. encyclopedia.pub
Table 1: Selected Uncharacterized or Emerging Colistin Resistance Mechanisms
| Mechanism Category | Specific Example/Area of Inquiry | Implication for Research |
|---|---|---|
| Regulatory Networks | Identification of novel two-component systems beyond PmrAB and PhoPQ, such as CrrAB. nih.gov | Elucidating the full regulatory cascade controlling LPS modification and other resistance determinants. |
| Efflux Systems | Increased expression of cation transporters and other efflux pumps in resistant strains. nih.govmicrobiologyresearch.org | Determining the specific contribution of various efflux pumps to colistin resistance across different species. |
| Novel Gene Mutations | Mutations identified in uncharacterized genes, including those for putative outer membrane proteins. microbiologyresearch.org | Functional validation of these genes is needed to confirm their role in resistance or as compensatory mutations. |
| Plasmid-Mediated Resistance | Emergence of new mcr gene variants (mcr-8, mcr-9, mcr-10). frontiersin.orgtandfonline.com | Continuous monitoring and investigation of the transfer and expression mechanisms of new mcr alleles. |
| Fundamental Bactericidal Action | Incomplete knowledge of the final steps leading to colistin-induced cell death. frontiersin.orgencyclopedia.pub | A deeper understanding could reveal new bacterial targets and mechanisms of resistance. |
Development of Advanced Analytical Techniques for Comprehensive Metabolite Profiling
A significant challenge in studying colistin methanesulfonate (B1217627) is its chemical complexity. CMS is not a single, stable entity but a prodrug that exists as a heterogeneous mixture of sulfomethylated derivatives. mdpi.comnih.gov In aqueous solutions and in the body, CMS undergoes hydrolysis to form active colistin and a complex array of partially sulfomethylated intermediates. nih.govresearchgate.net This complexity makes comprehensive pharmacokinetic and pharmacodynamic analysis difficult.
Current analytical methods predominantly rely on high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (LC-MS/MS) or post-column derivatization for fluorescence detection. researchgate.netmdpi.com A common limitation is the indirect quantification of CMS; many assays measure the total amount of colistin after complete chemical hydrolysis of a sample and then subtract the amount of colistin present before hydrolysis. researchgate.net This approach does not provide information on the individual sulfomethylated species.
To overcome these hurdles, advanced analytical techniques are in development:
Direct Quantification Methods: A novel approach using Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR) has been developed for the direct and rapid quantification of CMS. nih.gov This technique measures the molecular vibrations of the methanesulfonate groups, allowing for the specific detection of the prodrug mixture without interference from the active colistin. nih.gov
Comprehensive Metabolomic Profiling: Advanced mass spectrometry platforms, such as two-dimensional gas chromatography time-of-flight mass spectrometry (GCxGC-TOFMS), are being used to perform metabolomic analysis. up.ac.za While this has been applied to study the metabolic changes within bacteria (e.g., Mycobacterium tuberculosis) in response to CMS treatment, similar high-resolution techniques can be adapted to better characterize the full profile of CMS derivatives and their metabolites in biological fluids. up.ac.za
Future efforts will focus on developing robust, high-throughput assays capable of simultaneously and directly quantifying CMS, colistin, and the various partially hydrolyzed intermediates to build more accurate pharmacokinetic models.
Design of Novel Colistin Analogs with Modified Antimicrobial Spectrum or Reduced Resistance Potential
In response to growing resistance, a major area of research is the rational design and synthesis of novel polymyxin (B74138) analogs. The primary goals are to create compounds that can evade existing resistance mechanisms, exhibit a broader spectrum of activity, or possess an improved safety profile. acs.orgasm.org
Several strategies are being explored:
Next-Generation Polymyxins: Novel analogs are advancing through preclinical development. For example, SPR206 is a polymyxin analog designed for greater potency and lower toxicity. asm.org It has demonstrated higher activity than colistin against both colistin-susceptible and colistin-resistant strains of A. baumannii, suggesting that it is less affected by common resistance mechanisms involving the pmrCAB operon. asm.org
Innovative Scaffolds: Entirely new chemical scaffolds are being created. One study reported the synthesis of nearly 30 novel colistin derivatives based on a thioether bond-mediated cyclic scaffold. nih.gov This approach not only improved the synthesis yield but also resulted in compounds with high antimicrobial potency and no hemolytic toxicity, with one lead candidate showing significant therapeutic effects in a mouse infection model. nih.gov
Resistance-Modifying Agents (Adjuvants): An alternative to developing new standalone antibiotics is the discovery of adjuvants that can restore colistin's activity against resistant bacteria. acs.orgnd.edu These molecules, often identified through high-content screening, work by targeting the resistance mechanism itself. nd.edunih.gov Examples include triazole derivatives designed to inhibit the MCR-1 enzyme and other small molecules that resensitize resistant bacteria to colistin. acs.orgcyprusjmedsci.com
Table 2: Examples of Novel Colistin Analog and Adjuvant Strategies
| Strategy | Example Compound/Approach | Mechanism/Goal |
|---|---|---|
| Next-Generation Analog | SPR206 | Higher potency against colistin-resistant A. baumannii; less affected by pmrCAB mutations. asm.org |
| Novel Scaffold | Thioether-mediated cyclic peptides | Improved synthesis, high potency, and lower toxicity. nih.gov |
| Hydrophobicity Tuning | Analogs with unnatural amino acids | Strengthen hydrophobic interactions to overcome resistance from modified LPS. nih.govacs.org |
| Adjuvant Therapy | Triazole derivatives | Inhibit the MCR-1 enzyme to restore colistin susceptibility. cyprusjmedsci.com |
| Adjuvant Therapy | BBN149 (ArnT inhibitor) | Inhibit the enzyme responsible for adding L-aminoarabinose to lipid A, a key resistance step. nih.gov |
Preclinical Investigations of Colistin Methanesulfonate in Challenging Microbial Environments (e.g., Host-Pathogen Interaction Models, Polymicrobial Biofilms)
Standard antimicrobial susceptibility tests using planktonic (free-floating) bacteria often fail to predict clinical efficacy, especially for chronic infections involving biofilms. Biofilms are structured communities of bacteria encased in a self-produced matrix, which confers significantly increased tolerance to antibiotics. nih.govnih.gov
Research on CMS in these more complex environments has revealed several key findings:
Reduced Efficacy in Biofilms: While colistin can disrupt and kill cells embedded within biofilms, the concentrations required for eradication (Minimum Biofilm Eradication Concentration, or MBEC) are substantially higher than those needed to kill planktonic cells. nih.gov Studies on Pseudomonas aeruginosa biofilms have shown that the MBEC can be 8- to 10.5-fold higher than the Minimum Inhibitory Concentration (MIC). nih.gov
Synergy in Combination Therapy: The limitations of CMS monotherapy against biofilms have driven investigations into combination therapies. Synergistic effects have been reported when colistin is combined with other antibiotics like meropenem (B701), ciprofloxacin, fosfomycin, and azithromycin (B1666446). nih.govplos.org For instance, azithromycin can inhibit biofilm formation by K. pneumoniae and potentiate the activity of CMS against established biofilms. plos.org Such combinations may be effective because they target different aspects of biofilm physiology; colistin is noted to have activity against metabolically inactive cells deep within the biofilm, complementing antibiotics that target actively growing cells on the periphery. researchgate.net
Host-Pathogen Interaction Models: To better simulate human infections, researchers are using advanced models. One innovative approach is the development of antibody-drug conjugates (ADCs), where colistin is attached to a monoclonal antibody that targets a specific pathogen. asm.org In a preclinical study, these colistin-ADCs provided enhanced protection against colistin-sensitive and, notably, colistin-resistant Gram-negative pathogens in an infection model. asm.org This strategy leverages the host's immune system for targeted delivery, potentially increasing efficacy at the site of infection.
Understanding the Environmental Fate and Persistence of this compound and its Metabolites
The widespread use of colistin in veterinary medicine for decades has led to its introduction into the environment, creating a new set of ecological and public health challenges. who.intresearchgate.net Understanding the environmental fate of CMS and its active forms is crucial for mitigating the spread of antibiotic resistance.
Key research findings and challenges include:
Environmental Contamination: CMS, its active form colistin, and other degradation products are excreted by animals and can contaminate soil, wastewater, and manure. researchgate.netfrontiersin.orgfrontiersin.org This creates an environmental reservoir of the antibiotic.
Persistence and Degradation: CMS is unstable in aqueous media and readily hydrolyzes to colistin. nih.govresearchgate.net Colistin itself shows variable stability; it can be stable for extended periods in water but degrades more quickly under other conditions. nih.govcapes.gov.br Critically, some degradation products of colistin, such as those formed during gastric passage in pigs, may exhibit even greater antimicrobial activity than the parent compound. frontiersin.org
Selective Pressure for Resistance: The persistence of colistin and its active metabolites in the environment exerts continuous selective pressure on soil and water microbiota, promoting the maintenance and dissemination of resistance genes. researchgate.net Studies have shown a strong correlation between the presence of colistin residues in farm environments and the abundance of the mcr-1 gene. researchgate.net Even after the use of colistin as a growth promoter was banned in some countries, mcr genes have been shown to persist in farm environments for years, highlighting the long-term impact of environmental contamination. researchgate.netfrontiersin.org
Future research must focus on quantifying the persistence of CMS and its various active metabolites in different environmental compartments, understanding their impact on microbial ecosystems, and developing strategies to remediate contaminated sites to break the cycle of environmental contamination and resistance selection.
Q & A
Q. What standardized methodologies are recommended for quantifying colistin and CMS in biological samples?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for differentiating CMS from its active metabolite, colistin. A validated protocol involves solid-phase extraction followed by isocratic elution on a C18 column, with detection in multiple-reaction monitoring mode. Pre-analytical stability testing is critical, as CMS hydrolyzes to colistin in plasma and aqueous media at 37°C, requiring immediate freezing of samples to prevent degradation .
Q. How should CMS be prepared and stored to minimize hydrolysis into colistin in vitro?
CMS stability depends on temperature and concentration. Reconstituted solutions (e.g., 200 mg/mL) are stable for 7 days at 4°C or 25°C, but diluted infusions (4 mg/mL in glucose/saline) hydrolyze faster at 25°C (<4% colistin after 48 hours). For long-term storage, lyophilized CMS remains stable (<0.1% hydrolysis) for ≥20 weeks at 4°C. Avoid phosphate buffers (pH 7.4) in experimental setups, as they accelerate degradation .
Q. What are the current guidelines for antimicrobial susceptibility testing (AST) of CMS?
CMS is not recommended for in vitro AST due to its prodrug nature and variable hydrolysis rates. Instead, colistin sulfate should be used for MIC determination via broth microdilution in cation-adjusted Mueller-Hinton broth. Disk diffusion (e.g., 10 µg CMS disks) is unreliable; MIC breakpoints are ≤2 µg/mL (susceptible) and ≥4 µg/mL (resistant) .
Q. Why is CMS considered an inactive prodrug, and how does its conversion to colistin affect experimental design?
CMS lacks intrinsic antibacterial activity and requires hydrolysis to colistin. Time-kill assays show delayed bactericidal effects until colistin concentrations reach 0.5–1× MIC. Experimental designs must account for this lag phase by measuring colistin formation kinetics (e.g., HPLC) and avoiding short incubation periods (<2 hours) that underestimate efficacy .
Advanced Research Questions
Q. How can pharmacokinetic-pharmacodynamic (PK/PD) models optimize CMS dosing in critically ill patients?
Population PK analyses reveal CMS has a short half-life (2.3 hours), while colistin accumulates with a prolonged half-life (14.4–18.5 hours). A loading dose (480 mg) reduces time to steady-state and improves bacterial kill predictions. Protein binding (26–41% unbound colistin) and renal function must be integrated into models to tailor regimens for patients with creatinine clearance <80 mL/min .
Q. What experimental approaches address heteroresistance and regrowth observed in CMS-treated Klebsiella pneumoniae?
Heteroresistance (subpopulations with MICs >32 µg/mL) necessitates population analysis profiling (PAP) and mutant prevention concentration (MPC) studies. Time-kill assays over 24 hours reveal regrowth even at 64× MIC, suggesting combination therapy with carbapenems or rifampicin. Post-antibiotic effect (PAE) studies show minimal colistin PAE (0–0.5 hours), supporting frequent dosing .
Q. How does aerosolized CMS delivery impact pulmonary pharmacokinetics and efficacy?
In rats, CMS nebulization achieves epithelial lining fluid (ELF) concentrations >1 mg/mL, with 33% of the dose converting locally to colistin. Systemic colistin exposure is 4-fold higher after nebulization vs. intravenous CMS, suggesting enhanced lung targeting. However, human BAL studies report undetectable colistin post-nebulization, highlighting interspecies variability and the need for optimized delivery devices .
Q. What biopharmaceutical strategies improve CMS safety and targeting in multidrug-resistant infections?
Polymer conjugates (e.g., dextrin-CMS) reduce nephrotoxicity (IC₅₀ increased from 15.4 µg/mL to 63.9 µg/mL) while sustaining colistin release via amylase hydrolysis. Pharmacokinetic studies in rats show prolonged plasma half-life (135–1,271 minutes vs. 53 minutes for CMS) and enhanced lung penetration, supporting "nanoantibiotic" approaches for systemic and localized infections .
Methodological Considerations
- Data Contradictions : Discrepancies in BAL colistin detection between rodent and human studies necessitate cross-validation using microdialysis or in situ lung perfusion models.
- Terminology Standardization : Use "CMS" for the prodrug and "colistin" for the active form, reporting doses in mg of colistin base activity (CBA) to prevent misinterpretation .
- Analytical Rigor : Employ LC-MS/MS for simultaneous CMS/colistin quantification, with acid hydrolysis of CMS in separate aliquots to differentiate prodrug vs. metabolite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
